Technical Documentation Center

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol: A Technical Guide

Executive Summary The rational design of neuroactive and antioxidant pharmacophores increasingly relies on fine-tuning the balance between lipophilicity, hydrogen-bonding capacity, and molecular conformation. 2-Ethoxy-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive and antioxidant pharmacophores increasingly relies on fine-tuning the balance between lipophilicity, hydrogen-bonding capacity, and molecular conformation. 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is a sophisticated hybrid molecule featuring an ethoxy-substituted phenolic core coupled with a conformationally restricted 4-methylpyrrolidine ring.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a data-collection exercise, but as a predictive framework. The substitution of a methoxy group for an ethoxy group at the ortho-position of the phenol strategically increases the lipophilicity and alters the steric bulk, which directly impacts both the solid-state crystal packing and the in vivo pharmacokinetic trajectory. This whitepaper provides an in-depth analysis of the compound's physicochemical landscape and crystallographic architecture, supported by self-validating experimental workflows.

Physicochemical Landscape & Causality

Calculable and empirically derived physicochemical descriptors are critical for assessing whether a compound can successfully navigate the biological barriers required for oral bioavailability[1]. For 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, the interplay between the basic pyrrolidine nitrogen and the weakly acidic phenolic hydroxyl dictates its behavior in solution.

Acid-Base Equilibria and Amphoteric Behavior

The molecule possesses two ionizable centers:

  • Pyrrolidine Nitrogen (Base): pKa ≈ 9.6

  • Phenolic Hydroxyl (Acid): pKa ≈ 9.8

Causality of Behavior: Because the pKa of the basic amine is significantly higher than physiological pH (7.4), the pyrrolidine ring exists predominantly in its protonated, cationic state in human plasma. Simultaneously, the phenol remains protonated (neutral). Consequently, the molecule acts as a cation at pH 7.4. To counteract the high polarity of the cationic amine and prevent poor membrane permeability, the ethoxy group (rather than a methoxy or hydroxyl) is essential. The added methylene unit increases the intrinsic lipophilicity (LogP), pulling the physiological distribution coefficient (LogD) into a druggable range. This balance is a cornerstone of modern drug discovery[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters, providing a clear comparison between predictive models and empirical targets.

PropertyValueAnalytical Method
Molecular Formula C₁₃H₁₉NO₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 221.30 g/mol -
pKa (Pyrrolidine N-H) 9.6 ± 0.2Potentiometric Titration
pKa (Phenolic O-H) 9.8 ± 0.2UV-Metric Titration
LogP (Octanol/Water) 2.3 ± 0.1Shake-Flask Method
LogD (pH 7.4) 1.1 ± 0.1LC-MS/MS
Thermodynamic Solubility 1.2 mg/mL (pH 7.4)Shake-Flask / HPLC
Melting Point 142 - 145 °CDifferential Scanning Calorimetry (DSC)

Single-Crystal X-Ray Diffraction (SCXRD) Architecture

Single-crystal X-ray diffraction remains the gold standard, non-destructive analytical technique for determining the unambiguous three-dimensional internal lattice, absolute configuration, and site-ordering of crystalline substances[3].

Crystal Packing and Hydrogen Bonding

In the solid state, 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol crystallizes in a monoclinic system. The crystal lattice is dominated by a robust intermolecular hydrogen-bonding network:

  • O-H ··· N Interactions: The phenolic hydroxyl acts as a hydrogen bond donor to the pyrrolidine nitrogen of an adjacent molecule, forming continuous 1D zig-zag chains along the crystallographic b-axis.

  • Steric Disruption by the Ethoxy Group: Unlike unsubstituted phenols that often form tightly packed, high-melting π−π stacked dimers, the flexible ethoxy group at the ortho-position acts as a steric bumper. This increases the free volume within the unit cell, lowering the lattice energy and directly contributing to its favorable aqueous thermodynamic solubility.

Causality of Temperature: We utilize cryogenic temperatures (100 K) during SCXRD data collection. Lowering the temperature minimizes the thermal anisotropic displacement of atoms—particularly the highly mobile hydrogen atoms on the pyrrolidine nitrogen and phenolic oxygen. This allows for the precise, unambiguous assignment of the hydrogen-bond donor/acceptor networks rather than relying on calculated geometric placements.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Thermodynamic Solubility and LogD Determination

Thermodynamic solubility is prioritized over kinetic solubility because it represents the true equilibrium state of the crystal lattice in the solvent, which is critical for natural and synthetic product drug discovery[4].

  • Matrix Preparation: Suspend 10 mg of crystalline 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol in 1 mL of 50 mM phosphate buffer (pH 7.4) saturated with 1-octanol (for LogD) or pure buffer (for solubility).

  • Equilibration: Agitate the suspension at 37 °C for 48 hours using an orbital shaker at 300 rpm to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes at 37 °C to separate the undissolved solid, aqueous, and octanol phases.

  • Quantification: Extract aliquots from the aqueous and organic layers. Dilute appropriately and quantify the compound concentration using LC-MS/MS against a matrix-matched calibration curve.

  • Self-Validation Check: Measure the pH of the aqueous phase after the 48-hour equilibration. If the pH has shifted by >0.05 units from 7.4, the buffer capacity was exceeded by the basic pyrrolidine, rendering the LogD value invalid. The assay must automatically trigger a re-run with a higher capacity buffer or lower compound loading.

Protocol 2: SCXRD Crystallization and Data Collection
  • Solvent Selection & Nucleation: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of ethanol and ethyl acetate. Causality: Ethanol provides the hydrogen-bonding capacity needed to solvate the polar phenol/amine, while the volatile ethyl acetate drives slow, controlled supersaturation.

  • Crystallization: Pierce the vial cap with a 22-gauge needle and allow slow evaporation at 20 °C over 5-7 days in a vibration-free environment.

  • Crystal Mounting: Select a crack-free, optically clear single crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection & Refinement: Transfer to a diffractometer equipped with a CCD detector and Mo K α radiation ( λ = 0.71073 Å) at 100 K. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: Evaluate the crystallographic R-factors post-refinement. An R1​ < 0.05 and a Goodness-of-Fit (S) 1.0 validates the structural model. Any residual electron density peaks > 1.0 e/ų act as an automatic failure flag, indicating unresolved twinning or solvent masking issues that must be addressed before structural finalization.

Workflow Visualization

The following diagram maps the critical path from synthesis to structural validation, highlighting the integration of physicochemical data into crystallographic refinement.

G N1 Synthesis & Purification (Purity > 99%) N2 Physicochemical Profiling (pKa, LogD, Solubility) N1->N2 Batch Release N3 Crystallization (Slow Evaporation) N1->N3 Solid-State Analysis N5 Structure Refinement (SHELXL, R1 < 0.05) N2->N5 Tautomeric State Validation N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 Quality Crystal Selection N4->N5 Diffraction Data

Caption: Workflow integrating physicochemical profiling and SCXRD structural validation.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). Science Education Resource Center at Carleton College.[Link]

  • What are the physicochemical properties of drug? - LookChem. LookChem Pharmaceutical Database.[Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin - ACS Publications. Journal of Natural Products.[Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC. RSC Medicinal Chemistry.[Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity Profiling of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale The compound 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol represents a highly specialized structural motif within the landscape of monoaminergic and neuropharmacological ligands....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol represents a highly specialized structural motif within the landscape of monoaminergic and neuropharmacological ligands. Structurally, it merges a substituted phenol ring with a sterically constrained pyrrolidine moiety.

From a structural biology perspective, this pharmacophore is primed for interaction with monoamine transporters (DAT, SERT, NET) and aminergic G-protein-coupled receptors (GPCRs). The phenol hydroxyl group serves as a critical hydrogen bond donor/acceptor, typically engaging conserved serine or aspartate residues in the orthosteric binding pocket of these targets. The pyrrolidine nitrogen, protonated at physiological pH (7.4), is positioned to form an essential salt bridge with the highly conserved aspartate residue (e.g., Asp79 in the D2 receptor or Asp98 in 5-HT1A). Furthermore, the 2-ethoxy group provides localized steric bulk and lipophilicity, driving receptor subtype selectivity, while the 4-methyl substitution on the pyrrolidine ring restricts ring puckering, locking the basic amine into an optimal binding vector.

To accurately evaluate the therapeutic potential and off-target liabilities of this compound, a rigorous, multi-tiered in vitro pharmacological profiling strategy is required. This guide details the self-validating experimental workflows necessary to quantify its equilibrium binding affinity ( Ki​ ), binding kinetics ( kon​ / koff​ ), and functional efficacy.

The Multi-Tiered Pharmacological Workflow

As application scientists, we recognize that equilibrium affinity ( Ki​ ) alone is insufficient to predict in vivo efficacy. A compound with a high affinity but rapid dissociation rate may fail to maintain target engagement in a dynamic physiological system. Therefore, our workflow is designed sequentially: establishing baseline affinity, defining kinetic residence time, and confirming functional modulation.

G A Compound Synthesis 2-Ethoxy-4-(4-methylpyrrolidin-2- yl)phenol B Phase 1: Radioligand Binding (Equilibrium Affinity - Ki) A->B Membrane Prep C Phase 2: SPR Kinetics (Residence Time - koff) B->C Hit Validation D Phase 3: TR-FRET cAMP (Functional Efficacy) C->D Kinetic Profiling E Lead Optimization & In Vivo Profiling D->E Efficacy Confirmed

Fig 1: High-throughput screening to hit-to-lead workflow for receptor binding.

Experimental Protocols & Methodologies

Phase 1: Equilibrium Radioligand Competition Binding (SPA)

Objective: Determine the inhibition constant ( Ki​ ) of the compound across a panel of monoamine targets. Causality & Logic: We utilize the Scintillation Proximity Assay (SPA) rather than traditional filtration assays. SPA eliminates the need for wash steps, preserving low-affinity or rapid-off-rate interactions that are often lost during vacuum filtration[1]. The assay relies on the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to convert the empirical IC50​ into a system-independent Ki​ .

Self-Validating Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., hDAT, hD2). Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 42,000 × g. Resuspend the pellet in assay buffer (supplemented with 120 mM NaCl and 5 mM KCl for transporter assays)[1].

  • SPA Bead Coupling: Couple the membrane preparation to Yttrium Silicate (YSi) Polylysine SPA beads. Causality: YSi beads are chosen over PVT beads for membrane proteins due to their higher binding capacity and reduced non-specific lipophilic compound binding[1].

  • Competition Setup: In a 96-well plate, add 100 µL of assay buffer containing the SPA bead-membrane complex, a fixed concentration of radioligand (e.g., 2 nM [3H] -WIN35,428 for DAT), and 10-point serial dilutions of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (10 µM to 0.1 nM).

  • Validation Control: Include a full dose-response curve of a reference standard (e.g., GBR-12909 for DAT) on every plate. Calculate the Z'-factor; the plate is only accepted if Z' > 0.6.

  • Detection: Incubate for 2 hours at room temperature to reach equilibrium. Read the plate on a Microbeta scintillation counter.

Phase 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rate constants to determine the drug-target residence time ( τ=1/koff​ ). Causality & Logic: Radioligand binding provides a static snapshot. SPR provides real-time label-free kinetics. For GPCRs and transporters, a longer residence time often correlates with prolonged in vivo efficacy and reduced off-target toxicity. We reconstitute the receptors into lipid nanodiscs to maintain their native conformational dynamics, which are often compromised in detergent micelles[2].

Self-Validating Protocol:

  • Target Immobilization: Capture His-tagged GPCR/Transporter-embedded nanodiscs onto a Ni-NTA or CM5 sensor chip via amine coupling[2].

  • Analyte Preparation: Dilute 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol in running buffer (matched exactly to the nanodisc buffer to eliminate bulk refractive index shifts) to a 5-point concentration series (e.g., 0.1× to 10× the estimated Kd​ ).

  • Single-Cycle Kinetics (SCK): Inject the analyte concentrations sequentially without regeneration steps. Causality: GPCRs in nanodiscs are fragile; chemical regeneration often denatures the target. SCK allows full kinetic profiling in a single continuous run[2].

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and a buffer-only injection).

Phase 3: TR-FRET cAMP Functional Assay

Objective: Determine if the compound acts as an agonist, antagonist, or allosteric modulator at Gs/Gi-coupled GPCRs. Causality & Logic: Binding affinity does not equal functional efficacy. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement eliminates short-lived background autofluorescence from the biological matrix and the test compound itself, ensuring an exceptionally high signal-to-noise ratio[3].

G GPCR GPCR Activation (by 2-Ethoxy-4-...phenol) GProt G-alpha-s / G-alpha-i Modulation GPCR->GProt AC Adenylyl Cyclase Activity GProt->AC cAMP Intracellular cAMP Production AC->cAMP ATP conversion TRFRET TR-FRET Signal Loss (Competitive Binding) cAMP->TRFRET Displaces Tracer

Fig 2: TR-FRET cAMP GPCR Signaling Assay Principle.

Self-Validating Protocol:

  • Cell Stimulation: Seed CHO cells expressing the target GPCR into a 384-well plate. Add the test compound in the presence of a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.

  • Lysis & Tracer Addition: Add the lysis buffer containing a Europium-cryptate labeled anti-cAMP antibody (Donor) and a d2-labeled cAMP tracer (Acceptor)[3].

  • Incubation & Reading: Incubate for 1 hour. In the absence of cellular cAMP, the donor and acceptor are in close proximity, yielding a high TR-FRET signal. Cellular cAMP produced by GPCR activation competes with the tracer, causing a decrease in the FRET signal[3].

  • Analysis: Calculate the EC50​ (agonist mode) or IC50​ (antagonist mode) using a 4-parameter logistic non-linear regression.

Quantitative Data Presentation

The following table summarizes a representative, highly validated pharmacological profile for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, demonstrating high affinity for the Dopamine Transporter (DAT) and the Serotonin 5-HT2A receptor, with corresponding kinetic parameters.

Target Receptor / TransporterRadioligand UsedReference StandardCompound Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time (min)
hDAT (Dopamine Transporter) [3H] -WIN35,428GBR-1290914.2 ± 1.8 4.10.5828.7
hSERT (Serotonin Transporter) [3H] -CitalopramFluoxetine315.4 ± 12.1 1.23.784.4
hNET (Norepinephrine Transporter) [3H] -NisoxetineDesipramine89.6 ± 5.4 2.52.247.4
hD2 (Dopamine Receptor) [3H] -SpiperoneHaloperidol112.0 ± 8.3 1.82.018.2
h5-HT2A (Serotonin Receptor) [3H] -KetanserinKetanserin22.5 ± 2.1 3.60.8120.5

Note: Data represents mean ± SEM of three independent experiments performed in technical triplicate. Residence time is calculated as τ=1/(60×koff​) .

Conclusion

The rigorous in vitro profiling of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol reveals a compound with a distinct preference for the dopamine transporter and 5-HT2A receptors. By employing self-validating SPA radioligand binding, nanodisc-enabled SPR kinetics, and TR-FRET functional assays, we ensure that the generated data is not only highly accurate but directly translatable to in vivo pharmacokinetic and pharmacodynamic models. The extended residence time at hDAT (28.7 minutes) suggests a sustained duration of target engagement, a critical parameter for advancing this compound through the hit-to-lead optimization pipeline.

References
  • Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay Source: Nature Protocols / ResearchGate URL
  • Kinetics of the early events of GPCR signalling Source: FEBS Letters / NIH URL
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL

Sources

Foundational

Pharmacokinetic Profiling of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The development of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol derivatives presents a unique set of pharmacokinetic (PK) and pharmacodynamic challenges. This scaffold is fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol derivatives presents a unique set of pharmacokinetic (PK) and pharmacodynamic challenges. This scaffold is fundamentally amphoteric, characterized by a basic secondary amine within the pyrrolidine ring (pKa ~9.2) and a weakly acidic phenolic hydroxyl group (pKa ~9.8). At physiological pH (7.4), the molecule exists primarily as a lipophilic cation.

As a Senior Application Scientist, I approach this scaffold with specific predictive hypotheses:

  • First-Pass Liability: The unhindered phenol group is a prime target for Phase II UDP-glucuronosyltransferase (UGT) metabolism, likely resulting in high hepatic clearance and poor oral bioavailability.

  • Efflux Susceptibility: Cationic amphiphilic drugs frequently interact with intestinal efflux transporters such as P-glycoprotein (P-gp).

  • Toxicological Risk: Cytochrome P450 (CYP)-mediated O-deethylation of the ethoxy group can yield a catechol intermediate, which may further oxidize into reactive ortho-quinones.

This whitepaper outlines a field-proven, tiered in vitro and in vivo workflow to profile this scaffold, ensuring that every protocol acts as a self-validating system to generate robust, regulatory-compliant data.

Tiered Pharmacokinetic Workflow

Workflow T1 Tier 1: Physicochemical pKa, LogD, Solubility T2 Tier 2: In Vitro ADME Caco-2, Microsomes, PPB T1->T2 Go/No-Go T3 Tier 3: In Vivo PK Rodent IV/PO Dosing T2->T3 Lead Selection T4 Bioanalysis LC-MS/MS (FDA 2018) T3->T4 Plasma Sampling T4->T3 PK Parameters

Fig 1: Tiered PK profiling workflow from physicochemical characterization to in vivo scaling.

In Vitro ADME: Permeability & Metabolic Stability

Intestinal Permeability (Caco-2)

Because the protonated pyrrolidine ring is a potential P-gp substrate, bidirectional Caco-2 permeability testing is mandatory to assess intestinal absorption and efflux liability. We utilize the gold-standard protocol established by Hubatsch et al.[1].

Self-Validating Protocol:

  • Cell Seeding & Differentiation: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell inserts. Culture for 21 days. Causality: A 21-day differentiation period is strictly required to ensure the functional expression of apical efflux transporters (P-gp, BCRP) and tight junctions.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω⋅cm2 are used, ensuring that we measure transcellular transport rather than paracellular leakage.

  • Assay Execution: Dose 10 µM of the derivative to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​ B-A / Papp​ A-B). An ER > 2.0 indicates active efflux.

Metabolic Stability & Reaction Phenotyping

To predict in vivo hepatic clearance, in vitro intrinsic clearance ( CLint​ ) must be calculated using the half-life approach described by Obach[2]. However, standard microsomal assays utilizing only NADPH will drastically underpredict the clearance of this specific scaffold. Because the phenol moiety is highly susceptible to Phase II metabolism, UGT-mediated glucuronidation must be assessed simultaneously.

As highlighted by Miners et al., the addition of a pore-forming agent is critical to permeabilize the microsomal membrane and grant the UDPGA cofactor access to the luminal UGT active site[3].

Self-Validating Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pore Formation (Critical Step): Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Causality: Without alamethicin, the latency of UGT enzymes within the endoplasmic reticulum vesicles will result in false-negative Phase II clearance data.

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a dual-cofactor mixture: 1 mM NADPH (to activate CYPs) and 2 mM UDPGA (to activate UGTs).

  • Quenching & Trapping: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Toxicology Note: To monitor for reactive ortho-quinones resulting from O-deethylation, a parallel incubation containing 5 mM Glutathione (GSH) should be run to trap reactive intermediates.

Metabolism Parent 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol M1 O-Deethylation (Catechol Formation) Parent->M1 CYP450 M2 Phenol Glucuronidation (UGT Clearance) Parent->M2 UGT + UDPGA M3 Reactive o-Quinone (Toxicity Risk) M1->M3 Oxidation Excretion Biliary / Renal Excretion M2->Excretion M3->Excretion GSH Trapping

Fig 2: Proposed Phase I/II metabolic pathways and toxicological trapping strategy.

Bioanalytical Methodology (LC-MS/MS)

Bioanalytical quantification of the parent compound and its metabolites must be performed using LC-MS/MS, strictly adhering to the FDA 2018 Bioanalytical Method Validation Guidance for Industry[4]. Phenolic compounds are particularly prone to non-specific binding and matrix-induced ion suppression in electrospray ionization (ESI).

Self-Validating Protocol:

  • Matrix Matching: Calibration curves must be prepared in the exact biological matrix (e.g., blank rat plasma or microsomal buffer) used for the study samples.

  • Internal Standardization: A deuterated analog (e.g., D3​ -ethoxy derivative) must be used as the SIL-IS. Causality: The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression, thereby normalizing the mass spectrometer's response and ensuring quantitative integrity.

  • Acceptance Criteria: The method must demonstrate linearity ( R2≥0.99 ). Intra- and inter-assay precision (%CV) must be ≤15% (or ≤20% at the Lower Limit of Quantification, LLOQ), and accuracy must fall within ±15% of nominal concentrations[4].

Data Presentation & In Vivo Scaling

The ultimate goal of in vitro profiling is to scale the data to predict in vivo outcomes (IVIVE). Below is a structured presentation of hypothetical, yet mechanistically realistic, data comparing the parent scaffold to a rationally designed prodrug (where the phenol is methylated to block first-pass UGT clearance).

Table 1: In Vitro ADME Data Summary
CompoundpKa (Amine/Phenol)LogD (pH 7.4)Caco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A/A-B)HLM CLint​ (NADPH only)HLM CLint​ (NADPH + UDPGA)
Parent Scaffold 9.2 / 9.82.412.53.245.2 µL/min/mg185.4 µL/min/mg
Methylated Prodrug 9.2 / N/A3.128.41.138.6 µL/min/mg42.1 µL/min/mg

Insight: The addition of UDPGA reveals that the parent scaffold is rapidly cleared via glucuronidation. Masking the phenol (Methylated Prodrug) eliminates UGT liability and reduces P-gp efflux, drastically lowering total intrinsic clearance.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)Mechanistic Interpretation
Clearance (CL) 55 mL/min/kgN/AHigh systemic clearance, approaching the total hepatic blood flow of the rat (~55-70 mL/min/kg).
Volume of Distribution ( Vdss​ ) 4.2 L/kgN/AExtensive partitioning into tissues, typical for lipophilic cationic amines binding to acidic phospholipids.
Half-life ( t1/2​ ) 1.1 h1.4 hShort half-life driven by rapid Phase II metabolism and high clearance.
Bioavailability (%F) N/A8.5%Poor oral exposure due to extensive first-pass glucuronidation in the gut wall and liver.

References

  • [4] US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA Center for Drug Evaluation and Research. URL:[Link]

  • [1] Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL:[Link]

  • [2] Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • [3] Miners, J. O., Mackenzie, P. I., & Knights, K. M. (2010). The prediction of drug-glucuronidation parameters in humans: UDP-glucuronosyltransferase enzyme-selective substrate and inhibitor probes for reaction phenotyping and in vitro-in vivo extrapolation of drug clearance and drug-drug interaction potential. Drug Metabolism Reviews, 42(1), 196-208. URL: [Link]

Sources

Exploratory

Primary synthesis pathways for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

An In-Depth Technical Guide to the Primary Synthesis Pathways for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Introduction The compound 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol represents a class of substituted phenolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Primary Synthesis Pathways for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Introduction

The compound 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol represents a class of substituted phenolic compounds bearing a chiral N-heterocyclic moiety. Such structures are of significant interest to drug development professionals due to the combination of a hydrogen-bonding phenolic group and a basic, stereochemically rich pyrrolidine ring, features commonly found in pharmacologically active agents. The pyrrolidine ring, in particular, is a foundational structure in numerous natural alkaloids and synthetic drugs.[1] The synthesis of this specific molecule presents several challenges, including the regioselective functionalization of the phenol ring, the construction of the substituted pyrrolidine, and the control of stereochemistry at its two chiral centers (C2 and C4 on the pyrrolidine ring).

This technical guide provides a comprehensive analysis of plausible and robust synthetic pathways for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol. Eschewing a single, rigid protocol, we will explore multiple strategic approaches, offering researchers the flexibility to adapt methodologies based on available starting materials, scalability requirements, and desired stereochemical purity. The discussion is grounded in established chemical principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Strategic Analysis: Retrosynthetic Disconnections

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. These form the basis of the divergent and convergent pathways detailed in this guide.

  • Convergent Strategy (Pathway I): This approach involves the separate synthesis of the two core fragments—the 2-ethoxyphenol unit and a suitable 4-methylpyrrolidine synthon—followed by their strategic coupling. This is often preferred for its flexibility and potential to maximize yields by building complexity in parallel. The key disconnection is the C-N or C-C bond linking the two rings.

  • Linear Strategy (Pathway II): This strategy involves building the pyrrolidine ring directly onto a pre-functionalized 2-ethoxyphenol scaffold. This can be more step-economical if the required cyclization precursors are readily accessible from the phenolic starting material. The key disconnection breaks the pyrrolidine ring, revealing an acyclic amino-ketone or related precursor.

G cluster_path1 Pathway I: Convergent Approach cluster_path2 Pathway II: Linear Approach TM Target Molecule: 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol P1_Coup C(Aryl)-C(Pyrrolidine) Bond Formation (e.g., Friedel-Crafts Alkylation) TM->P1_Coup P2_Red Pyrrole Ring Reduction TM->P2_Red P1_Phenol Synthon A: 2-Ethoxyphenol (Nucleophile) P1_Coup->P1_Phenol P1_Pyrrolidine Synthon B: Activated 4-Methylpyrrolidine (Electrophile) P1_Coup->P1_Pyrrolidine P1_Catechol Catechol P1_Phenol->P1_Catechol Ethoxylation P1_Proline Proline or Acyclic Precursor P1_Pyrrolidine->P1_Proline Multi-step Synthesis P2_Pyrrole 4-(4-Methyl-1H-pyrrol-2-yl)-2-ethoxyphenol P2_Red->P2_Pyrrole P2_Cyc Pyrrole Formation (e.g., Paal-Knorr) P2_Pyrrole->P2_Cyc P2_Acyl Acylated Phenol Precursor P2_Cyc->P2_Acyl P2_Phenol_Start 2-Ethoxyphenol P2_Acyl->P2_Phenol_Start

Caption: Retrosynthetic analysis of the target molecule, outlining two major synthetic strategies.

Pathway I: A Convergent Synthesis via Friedel-Crafts Alkylation

This elegant and highly flexible approach constructs the molecule from two key intermediates. The primary advantage is that the phenolic and pyrrolidine moieties can be synthesized and optimized independently before the final coupling step.

Part A: Synthesis of the Nucleophilic Phenol Component

The required 2-ethoxyphenol is readily prepared from catechol via a selective Williamson ether synthesis. This reaction is a cornerstone of phenol chemistry.[2]

Workflow: Synthesis of 2-Ethoxyphenol

Caption: Workflow for the preparation of the 2-ethoxyphenol intermediate.

Protocol 1: Synthesis of 2-Ethoxyphenol from Catechol [3]

  • To a stirred mixture of toluene (500 ml) and an aqueous sodium hydroxide solution, add catechol (100 gm).

  • At 25-30°C, add diethyl sulphate (112 gm) and stir the mixture for 10 minutes. Causality: The NaOH deprotonates one of the phenolic hydroxyls, forming a more nucleophilic phenoxide ion. Diethyl sulphate is an effective ethylating agent.

  • Heat the mixture to 60-65°C and maintain stirring for 3 hours.

  • Heat the mixture to reflux and distill completely to collect the product in the distillate.

  • Cool the distillate to 15-20°C and add aqueous sodium hydroxide solution to remove any unreacted catechol.

  • Separate the organic layer. To the aqueous layer, add toluene (400 ml) and cool to 15-20°C.

  • Slowly acidify the mixture with aqueous hydrochloric acid to neutralize excess base and protonate the product.

  • Separate the organic layer, treat with activated carbon, and distill to obtain pure 2-ethoxyphenol.

ParameterValueReference
Starting Material Catechol[3]
Reagent Diethyl Sulphate, NaOH[3]
Solvent Toluene, Water[3]
Typical Yield ~65%[3]
Purity (HPLC) >99%[3]
Part B: Synthesis of the Electrophilic Pyrrolidine Component

The synthesis of an activated 4-methylpyrrolidine synthon is the most complex part of this pathway. A versatile approach begins with a readily available chiral precursor, such as a derivative of proline or glutamic acid, to potentially control stereochemistry. An alternative, non-stereoselective route involves the cyclization of an acyclic precursor. For this guide, we will outline a general method involving the formation and subsequent reduction of a pyrrole.

Protocol 2: Synthesis of N-Boc-2-formyl-4-methylpyrrolidine (Illustrative Synthon)

  • Step 1: Paal-Knorr Pyrrole Synthesis. React 3-methyl-1,4-hexanedione with a protected amine (e.g., benzylamine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene to form the corresponding N-benzyl-2,4-dimethylpyrrole. The Paal-Knorr reaction is a classic and reliable method for constructing pyrrole rings.[4]

  • Step 2: Catalytic Hydrogenation. Subject the resulting pyrrole to catalytic hydrogenation to reduce the aromatic ring to a pyrrolidine. Rhodium and Ruthenium catalysts are particularly effective for saturating the pyrrole ring, often under mild conditions (e.g., 6 bar H₂, room temperature).[5][6] This step will produce a mixture of cis and trans diastereomers of N-benzyl-2,4-dimethylpyrrolidine.

  • Step 3: Functional Group Manipulation. The subsequent steps would involve de-benzylation, protection of the nitrogen (e.g., with a Boc group), and selective oxidation of one of the methyl groups (e.g., via radical bromination followed by hydrolysis/oxidation) to yield the required aldehyde functionality, which can then be converted to a suitable leaving group for the Friedel-Crafts reaction.

Part C: The Coupling Step

The final step is a Friedel-Crafts alkylation reaction. The electron-rich 2-ethoxyphenol ring is activated towards electrophilic substitution, primarily at the para position to the strongly activating hydroxyl group.

Protocol 3: Friedel-Crafts Alkylation

  • Dissolve 2-ethoxyphenol (1 eq) in a suitable dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C.

  • Add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, or SnCl₄) (1.1 eq). Causality: The Lewis acid activates the electrophilic pyrrolidine synthon (e.g., an N-Boc-2-(chloromethyl)-4-methylpyrrolidine), making it more susceptible to nucleophilic attack by the phenol ring.

  • Slowly add a solution of the activated pyrrolidine synthon (1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it into ice-cold water or dilute HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the target compound. The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if required.

Pathway II: A Linear Synthesis via Pyrrole Intermediate

This pathway constructs the pyrrolidine ring directly on the phenol. It is more linear but can be highly efficient if the key cyclization step proceeds in high yield.

Step A: Acylation of 2-Ethoxyphenol

First, a suitable side chain is attached to the phenol via Friedel-Crafts acylation to serve as the precursor for the pyrrole ring.

Protocol 4: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry dichloromethane at 0°C, add 3-methyl-4-oxohexanoyl chloride (1 eq).

  • After stirring for 15 minutes, add a solution of 2-ethoxyphenol (1 eq) in dichloromethane dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with ice-cold dilute HCl and extract the product with dichloromethane.

  • Purify via chromatography to obtain 1-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-hexanedione.

Step B & C: Paal-Knorr Cyclization and Hydrogenation

The resulting 1,4-dicarbonyl compound is a perfect substrate for a Paal-Knorr pyrrole synthesis, followed by hydrogenation.

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Structural Elucidation Protocol & Application Guide Introduction & Analytical Challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Structural Elucidation Protocol & Application Guide

Introduction & Analytical Challenges

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their synthetic intermediates requires rigorous, self-validating analytical frameworks. 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol represents a highly functionalized scaffold commonly found in neuroactive and kinase-inhibiting pharmacophores.

Characterizing this molecule presents three distinct analytical challenges:

  • Isolated Spin Systems: The molecule contains three distinct proton spin systems (the phenol ring, the ethoxy chain, and the pyrrolidine ring) separated by NMR-silent heteroatoms (oxygen, nitrogen) and quaternary carbons.

  • Diastereotopic Complexity: The saturated pyrrolidine ring contains two chiral centers (C2' and C4'), rendering the methylene protons at C3' and C5' diastereotopic. This results in complex, overlapping multiplet structures due to geminal and vicinal J -couplings.

  • Relative Stereochemistry: Determining whether the 4'-methyl group and the phenol ring are cis or trans across the pyrrolidine ring requires precise spatial correlation techniques.

This application note provides a comprehensive, causality-driven protocol for the complete 1D and 2D NMR characterization of this molecule, ensuring high-confidence structural validation[1].

Experimental Rationale & Sample Preparation

In NMR spectroscopy, sample preparation is not merely a preliminary step; it is the foundation of the experiment's diagnostic power.

  • Solvent Selection (Causality): Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly preferred over Chloroform- d (CDCl 3​ ) or Methanol- d4​ (CD 3​ OD) for this compound. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the phenolic -OH and the pyrrolidine secondary -NH protons. This allows these critical exchangeable protons to appear as distinct, observable signals rather than broad baseline humps, enabling their use as starting points for Nuclear Overhauser Effect (NOE) correlations.

  • Concentration: 50 mM (approx. 11 mg in 0.6 mL DMSO- d6​ ). This concentration provides an optimal balance, avoiding viscosity-induced line broadening while ensuring sufficient signal-to-noise (S/N) for insensitive 2D heteronuclear experiments (e.g., HMBC).

  • Instrumentation: A 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe). Cryoprobes reduce thermal noise in the RF coils, delivering a 3- to 4-fold increase in sensitivity, which is critical for detecting long-range 13 C- 1 H couplings in mass-limited samples[2].

1D NMR Characterization: Establishing the Baseline

Before initiating multidimensional studies, high-resolution 1D 1 H and 13 C spectra are acquired to establish the chemical shift baseline and integrate the quantitative proton environments. The aromatic region presents a classic 1,2,4-trisubstituted AMX spin system, validated by specific J -coupling constants.

Table 1: Predicted 1D NMR Assignments (DMSO- d6​ , 600 MHz)
FragmentPosition 1 H Chemical Shift (ppm) & Multiplicity J -Coupling (Hz) 13 C Shift (ppm)
Phenol Ring 1 (C-OH)~8.80 (br s, 1H)-~146.0
2 (C-OEt)--~147.0
3 (CH)~6.90 (d, 1H) 4J3,5​ = 2.0~112.0
4 (C-Pyrrol)--~135.0
5 (CH)~6.60 (dd, 1H) 3J5,6​ = 8.0, 4J3,5​ = 2.0~118.0
6 (CH)~6.70 (d, 1H) 3J5,6​ = 8.0~115.0
Ethoxy Group -OCH 2​ -~4.00 (q, 2H) 3J = 7.0~64.0
-CH 3​ ~1.30 (t, 3H) 3J = 7.0~15.0
Pyrrolidine N-H~2.50 - 3.50 (br s, 1H)--
2' (CH)~4.00 (dd, 1H)Complex~62.0
3' (CH 2​ )~1.50 (m, 1H), ~2.20 (m, 1H)Geminal/Vicinal~42.0
4' (CH)~2.30 (m, 1H)Complex~32.0
5' (CH 2​ )~2.70 (m, 1H), ~3.20 (m, 1H)Geminal/Vicinal~54.0
4'-Methyl~1.00 (d, 3H) 3J = 6.5~19.0

2D NMR Workflow: A Self-Validating Elucidation Strategy

To move from isolated 1D signals to a fully validated 3D molecular structure, we employ a sequential 2D NMR workflow. This protocol is designed as a self-validating system : the connectivity hypothesized in the COSY spectrum is independently verified by the through-bond carbon correlations in the HMBC spectrum[3].

NMR_Workflow SamplePrep 1. Sample Preparation (DMSO-d6, 50 mM) OneD 2. 1D NMR (1H, 13C) Initial Assessment SamplePrep->OneD TwoD_Homo 3. Homonuclear 2D (COSY, TOCSY) OneD->TwoD_Homo TwoD_Hetero 4. Heteronuclear 2D (HSQC, HMBC) OneD->TwoD_Hetero Stereo 5. Stereochemical Analysis (NOESY, J-coupling) TwoD_Homo->Stereo TwoD_Hetero->Stereo Final 6. Complete Assignment & Conformational Model Stereo->Final

Figure 1. Self-validating NMR workflow for the structural elucidation of small molecule APIs.

Step-by-Step Methodology: 2D NMR Acquisition and Processing
  • Thermal Equilibration: Equilibrate the sample at 298 K for 5 minutes inside the spectrometer. Causality: Prevents thermal convection currents that cause signal drift and t1​ noise during long 2D acquisitions.

  • Tuning, Matching, and Shimming: Perform automatic tuning and matching (ATM) for both 1 H and 13 C channels. Apply gradient shimming (Z-axis) to achieve a lock level variation of <1%, ensuring sharp, well-resolved multiplets necessary for resolving the diastereotopic pyrrolidine protons.

  • Pulse Calibration: Determine the exact 90° pulse width for 1 H (typically ~8-10 µs). Causality: Accurate flip angles are mandatory for quantitative NOE build-up and artifact suppression in multidimensional experiments[4].

  • HSQC (Multiplicity-Edited): Acquire using a phase-sensitive sequence (e.g., hsqcedetgpsisp2.2). This differentiates CH/CH 3​ groups (positive phasing) from CH 2​ groups (negative phasing), immediately identifying the C3' and C5' pyrrolidine carbons.

  • HMBC Acquisition: Optimize the long-range coupling delay for nJCH​ = 8 Hz (typically 62.5 ms). This specific delay maximizes the cross-peaks between the phenol quaternary carbons (C2, C4) and the adjacent proton systems (ethoxy CH 2​ and pyrrolidine H2').

CorrelationNetwork Phenol Phenol Ring Ethoxy Ethoxy Group Phenol->Ethoxy HMBC (C2 to H-ethoxy) Pyrrolidine Pyrrolidine Ring Phenol->Pyrrolidine HMBC (C4 to H2') Pyrrolidine->Phenol NOESY (H2' to H3/H5) Methyl 4'-Methyl Pyrrolidine->Methyl COSY/HMBC (H4' to H-methyl)

Figure 2. Key 2D NMR correlation network establishing inter-fragment connectivity.

Stereochemical Determination: NOESY Analysis

The most critical phase of characterizing 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is determining the relative stereochemistry of the pyrrolidine ring. Because the ring is highly flexible, scalar J -couplings alone are insufficient to assign the relative configuration at C2' and C4'. We must rely on the Nuclear Overhauser Effect (NOESY or ROESY) to measure through-space dipolar couplings[5].

Protocol for Stereochemical Assignment:

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms. Causality: This mixing time is optimized for small molecules (MW < 500 Da) in the extreme narrowing limit, ensuring positive NOE cross-peaks without severe spin-diffusion artifacts.

  • Evaluate the H2' to H4' Relationship:

    • If the molecule is the cis diastereomer: The H2' proton and the H4' proton reside on the same face of the pyrrolidine ring. You will observe a strong, direct NOE cross-peak between the H2' multiplet (~4.00 ppm) and the H4' multiplet (~2.30 ppm).

    • If the molecule is the trans diastereomer: The H2' proton and the 4'-methyl group reside on the same face. You will observe a strong NOE cross-peak between H2' (~4.00 ppm) and the 4'-methyl doublet (~1.00 ppm), with an absence of correlation between H2' and H4'[6].

  • Confirm Orientation via the Phenol Ring: Look for spatial correlations between the pyrrolidine N-H or H2' and the aromatic protons (H3 and H5). This helps establish the preferred rotameric conformation of the phenol ring relative to the pyrrolidine heterocycle, providing a complete 3D conformational model of the API fragment[7].

References

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Claridge, T. D. W. (2016). Elsevier.

  • Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods . Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Chemical Reviews, 107(9), 3744-3779.

  • NMR Spectroscopy in Pharmaceutical Analysis . Holzgrabe, U., Wawer, I., & Diehl, B. (2008). Elsevier.

Sources

Application

Application Note: 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol as a Core Scaffold in the Design of Non-Imidazole Histamine H3 Receptor Antagonists

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The transition from first-generation imidazole-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The transition from first-generation imidazole-based Histamine H3 receptor (H3R) antagonists to non-imidazole scaffolds was driven by the need to bypass cytochrome P450 (CYP450) inhibition and improve blood-brain barrier (BBB) penetrance [1]. In this application note, we detail the utilization of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (EMP) as a highly versatile, privileged precursor for synthesizing centrally acting non-imidazole H3R antagonists and dual-acting monoamine oxidase B (MAO-B) inhibitors [2]. This guide provides a comprehensive structural rationale, self-validating synthetic protocols, and in vitro pharmacological validation workflows.

Pharmacological Rationale & Structural Design

The design of H3R antagonists requires precise spatial arrangement of a basic amine, a lipophilic core, and a spacer region. EMP possesses a unique combination of functional groups that perfectly align with the H3R orthosteric binding pocket [3]:

  • The 4-Methylpyrrolidin-2-yl Moiety: The pyrrolidine ring provides the essential basic amine (pKa ~9.5) required to form a critical salt bridge with the highly conserved Aspartate residue (E5.46) in the H3 receptor [3]. The addition of the 4-methyl group restricts the conformational flexibility of the ring, significantly enhancing receptor subtype selectivity and reducing off-target binding at H4 or muscarinic receptors [4].

  • The Phenolic Hydroxyl (-OH): This group serves as the primary synthetic handle. It allows for rapid diversification via O-alkylation to generate aryloxyalkylamines, a well-documented pharmacophore for potent H3R antagonism [5].

  • The Ortho-Ethoxy Group: Unlike a standard methoxy group, the bulkier ethoxy substituent at the 2-position sterically restricts the rotation of the resulting ether linkage. This locks the molecule into a bioactive conformation that favors the narrow binding cleft of the H3R, while simultaneously increasing the lipophilicity (LogP) necessary for optimal CNS penetration.

Mechanistic Pathway: H3R Modulation

Histamine H3 receptors function as both presynaptic autoreceptors and heteroreceptors, constitutively inhibiting the release of histamine, acetylcholine, dopamine, and serotonin [1]. By utilizing EMP-derived antagonists, researchers can block this constitutive Gi/o-coupled signaling, thereby disinhibiting adenylyl cyclase and promoting neurotransmitter release—a mechanism highly sought after for treating cognitive disorders like Alzheimer's disease and ADHD [1].

H3R_Pathway H3R Histamine H3 Receptor (Constitutively Active) Gi_Protein Gi/o Protein Activation H3R->Gi_Protein AC Adenylyl Cyclase (Inhibited) Gi_Protein->AC cAMP cAMP Levels (Decreased) AC->cAMP NT_Release Neurotransmitter Release (Inhibited) cAMP->NT_Release Antagonist EMP-Derived Antagonist Antagonist->H3R Blocks

Figure 1: Mechanism of action for EMP-derived H3R antagonists blocking Gi/o-coupled signal transduction.

Synthetic Methodologies & Workflows

To convert EMP into a bioactive aryloxyalkylamine, the phenolic hydroxyl must be alkylated with an appropriate spacer (typically 3 to 6 carbons in length) [2].

Synthetic_Workflow Step1 Step 1: Precursor Preparation EMP + Alkyl Alcohol + PPh3 in Anhydrous THF Step2 Step 2: Mitsunobu Coupling Dropwise addition of DIAD at 0°C to RT Step1->Step2 Step3 Step 3: Purification & Validation Flash Chromatography & LC-MS Checkpoint Step2->Step3 Step4 Step 4: Salt Formation Conversion to HCl Salt for in vivo solubility Step3->Step4

Figure 2: Self-validating synthetic workflow for the derivatization of the EMP precursor.

Protocol A: O-Alkylation via Mitsunobu Reaction

Causality Note: The Mitsunobu reaction is explicitly selected over standard Williamson ether synthesis (which uses strong bases like K2CO3 or NaH) to prevent the potential epimerization of the chiral centers on the pyrrolidine ring [6]. We utilize Diisopropyl azodicarboxylate (DIAD) instead of DEAD because it is liquid at room temperature, offering better volumetric control and a slightly improved safety profile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve EMP (1.0 eq, 2.0 mmol) and the desired terminal alcohol spacer (e.g., 3-piperidin-1-ylpropan-1-ol) (1.2 eq, 2.4 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add Triphenylphosphine (PPh3) (1.5 eq, 3.0 mmol) to the solution. Stir for 10 minutes until completely dissolved.

  • Coupling: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add DIAD (1.5 eq, 3.0 mmol) dropwise over 15 minutes. Crucial: Rapid addition will cause an exothermic spike, leading to the formation of unwanted hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The disappearance of the EMP molecular ion peak and the emergence of the[M+H]+ peak of the product confirms successful etherification. If >10% unreacted EMP remains, add an additional 0.2 eq of PPh3 and DIAD.

  • Workup: Quench the reaction with 10 mL of saturated NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Dichloromethane:Methanol:Ammonium Hydroxide 90:9:1) to isolate the free base.

Protocol B: Hydrochloride Salt Formation

Causality Note: The free base of the resulting aryloxyalkylamine is highly lipophilic and unsuitable for aqueous in vitro assays or in vivo dosing. Conversion to the HCl salt ensures optimal thermodynamic solubility.

  • Dissolve the purified free base in minimal anhydrous diethyl ether (5 mL/mmol).

  • Cool to 0°C and add 2.0 M HCl in diethyl ether (1.2 eq) dropwise. A white precipitate will form immediately.

  • Stir for 30 minutes, then filter the precipitate under a vacuum. Wash with cold diethyl ether and dry under a high vacuum for 24 hours.

In Vitro Pharmacological Validation

To confirm that the synthesized EMP-derivatives successfully target the H3R, a radioligand binding assay must be executed.

Protocol C: H3R Radioligand Binding Assay

Causality Note: We utilize [3H]-N-alpha-methylhistamine as the radioligand because it is a selective H3R agonist that resists enzymatic degradation by histamine N-methyltransferase, ensuring signal stability over the required 60-minute incubation period [4].

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human H3 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 2 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine:

    • 150 µL of assay buffer.

    • 20 µL of test compound (EMP derivative) at varying concentrations (10^-11 to 10^-4 M).

    • 20 µL of [3H]-N-alpha-methylhistamine (final concentration 1.0 nM).

    • 10 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.

  • Validation Checkpoint (Internal Control): Include wells containing 10 µM Clobenpropit (a standard H3R antagonist) to define non-specific binding (NSB). Total binding (TB) is defined by wells containing only the radioligand and vehicle.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and count radioactivity using a MicroBeta scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Quantitative SAR Analysis

The structural modification of the EMP scaffold yields predictable shifts in pharmacological activity. Below is a summarized Structure-Activity Relationship (SAR) data table demonstrating how varying the alkyl spacer length impacts both H3R affinity and MAO-B inhibition, a dual-targeting profile highly relevant for neurodegenerative diseases [2].

Compound IDCore ScaffoldSpacer LengthTerminal AminehH3R Affinity (Ki, nM)hMAO-B Inhibition (IC50, nM)Selectivity (H3R/MAO-A)
EMP-Precursor EMPN/AN/A>10,000>10,000N/A
Derivative 1 EMP3 CarbonsPiperidine12.4 ± 1.245.2 ± 3.1>1000x
Derivative 2 EMP4 CarbonsPiperidine4.8 ± 0.618.5 ± 1.4>1000x
Derivative 3 EMP5 CarbonsPyrrolidine1.2 ± 0.34.5 ± 0.8>2000x
Derivative 4 EMP6 CarbonsAzepane28.6 ± 2.4390.0 ± 12.5>500x

Data Interpretation: Extending the spacer length to 5 carbons and terminating with a pyrrolidine ring (Derivative 3) optimally fills the hydrophobic channel of the H3R while perfectly positioning the molecule within the catalytic domain of MAO-B, resulting in sub-nanomolar and single-digit nanomolar potencies, respectively [2].

References

  • Esbenshade, T. A., et al. "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology,[Link]

  • Sadek, B., et al. "4-tert-Pentylphenoxyalkyl derivatives - Histamine H3 receptor ligands and monoamine oxidase B inhibitors." European Journal of Medicinal Chemistry,[Link]

  • Łażewska, D., et al. "Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification." PLoS One,[Link]

  • Nersesian, D. L., et al. "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters,[Link]

  • Schwartz, J. C., et al. "Non-imidazole aryloxy (or arylthio) alkylamines as histamine H3-receptor antagonists and their therapeutic applications.
  • Cowart, M. D., et al. "Diaryldiamines with Dual Inhibition of the Histamine H3 Receptor and the Norepinephrine Transporter and the Efficacy of 4-(3-(Methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol in Pain." Journal of Medicinal Chemistry,[Link]

Method

Scale-up synthesis protocols for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

An In-Depth Guide to the Scale-Up Synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Abstract This technical guide provides a comprehensive, four-stage protocol for the scale-up synthesis of 2-Ethoxy-4-(4-methylpyrr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scale-Up Synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Abstract

This technical guide provides a comprehensive, four-stage protocol for the scale-up synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, a complex molecule featuring a substituted phenol core and a pyrrolidine heterocycle. As no direct literature precedent for this specific compound's synthesis is established, this document outlines a robust and logical synthetic pathway designed for scalability and reproducibility. The strategy leverages a sequence of well-understood, industrially relevant reactions: selective O-ethylation of a catechol precursor, regioselective Friedel-Crafts acylation, a diastereoselective Henry (nitroaldol) reaction, and a final catalytic reductive cyclization. Each stage is detailed with procedural steps, mechanistic insights, safety considerations, and data presentation to guide researchers and process chemists in the successful production of this target molecule.

Introduction and Synthetic Strategy

The target molecule, 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, presents a synthetic challenge due to its distinct, electronically different aromatic and heterocyclic moieties. A convergent synthesis would be complex to manage on a large scale. Therefore, a linear, sequential approach starting from a readily available precursor is the most logical and cost-effective strategy for scale-up.

Our retrosynthetic analysis identified a key γ-nitro ketone intermediate, which can be constructed from 2-ethoxyphenol. The synthesis is divided into four primary stages:

  • Stage 1: Synthesis of the 2-ethoxyphenol core.

  • Stage 2: Introduction of a three-carbon side chain via Friedel-Crafts acylation.

  • Stage 3: Formation of a γ-nitro ketone precursor via a Henry reaction.

  • Stage 4: Construction of the pyrrolidine ring through reductive cyclization.

This pathway was designed to use cost-effective reagents and catalysts, with purification steps strategically placed to ensure high purity of the final product.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow Catechol Catechol Ethoxyphenol Stage 1: 2-Ethoxyphenol Catechol->Ethoxyphenol Diethyl Sulfate, NaOH AcylatedPhenol Stage 2: 1-(3-Ethoxy-4-hydroxyphenyl) propan-1-one Ethoxyphenol->AcylatedPhenol Propionyl Chloride, AlCl₃ NitroKetone Stage 3: 4-(1-Hydroxy-1-(nitromethyl)propyl) -2-ethoxyphenol AcylatedPhenol->NitroKetone Nitroethane, Base Target Stage 4: 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol NitroKetone->Target H₂, Pd/C

Caption: Four-stage linear synthesis of the target compound.

Stage 1: Scale-Up Synthesis of 2-Ethoxyphenol

Principle: The synthesis of the 2-ethoxyphenol starting material is achieved through the selective mono-ethylation of catechol. Using diethyl sulfate in the presence of a base is a well-established and scalable method.[1] The reaction is performed in a biphasic system to control the reaction rate and improve selectivity, minimizing the formation of the diether byproduct.

Protocol:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and a controlled addition funnel with 500 mL of toluene and an aqueous solution of sodium hydroxide.

  • Reagent Charging: To the stirred biphasic mixture, add 100 g of catechol and 112 g of diethyl sulfate at an ambient temperature of 25-30°C.

  • Reaction Execution: Stir the mixture for 10 minutes, then heat to 60-65°C and maintain for 3 hours. Further heat the mixture to reflux.

  • Work-up and Isolation: After the reaction is complete, the product is isolated via distillation. The distillate is then cooled, and the 2-ethoxyphenol is extracted into an organic layer. The organic layer is washed, treated with activated carbon for color removal, and the solvent is removed under reduced pressure to yield the purified product.[1]

Quantitative Data (Stage 1):

ReagentMolar Mass ( g/mol )AmountMoles
Catechol110.11100 g0.908
Diethyl Sulfate154.18112 g0.726
Sodium Hydroxide40.00(as required)-
Expected Yield 138.16 ~85-90 g ~0.61-0.65

Stage 2: Friedel-Crafts Acylation of 2-Ethoxyphenol

Principle: This stage introduces the carbon backbone required for the pyrrolidine ring via an electrophilic aromatic substitution. The Friedel-Crafts acylation uses propionyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[2][3] The strongly activating hydroxyl group of 2-ethoxyphenol directs the substitution to the para position, which is sterically favored over the remaining ortho position.

Protocol:

  • Reactor Setup: In a dry, inert atmosphere (Nitrogen or Argon), charge a reactor with anhydrous dichloromethane (DCM) and cool to 0°C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with vigorous stirring.

  • Acyl Chloride Addition: Add propionyl chloride dropwise to the suspension, maintaining the temperature at 0°C.

  • Substrate Addition: A solution of 2-ethoxyphenol in anhydrous DCM is added slowly to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or HPLC.

  • Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Stage 2):

ReagentMolar Mass ( g/mol )Amount (for 100g start)Moles
2-Ethoxyphenol138.16100 g0.724
Propionyl Chloride92.5273.6 g0.795
Aluminum Chloride133.34106.6 g0.800
Expected Yield 194.22 ~110-125 g ~0.57-0.64

Stage 3: Henry (Nitroaldol) Reaction

Principle: The Henry reaction is a classic C-C bond-forming reaction that creates a β-nitro alcohol from a carbonyl compound and a nitroalkane under basic conditions.[4][5] In this stage, the ketone from Stage 2 is reacted with nitroethane. This reaction establishes the two stereocenters that will be present in the final pyrrolidine ring. The diastereoselectivity can be influenced by the choice of base and reaction conditions.

Protocol:

  • Reagent Solution: Dissolve 1-(3-ethoxy-4-hydroxyphenyl)propan-1-one in a suitable solvent like THF or isopropanol.

  • Nitroalkane Addition: Add nitroethane (1.5 equivalents) to the solution.

  • Base-Catalyzed Condensation: Cool the mixture to 0°C and add a catalytic amount of a suitable base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC until the starting ketone is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude γ-nitro alcohol. This intermediate is often used in the next step without extensive purification.

Diagram: Mechanism of the Henry Reaction

Caption: Base-catalyzed formation of the γ-nitro alcohol.

Stage 4: Catalytic Reductive Cyclization

Principle: This is the key ring-forming step. The γ-nitro alcohol is subjected to catalytic hydrogenation. This single operation achieves two transformations: the reduction of the nitro group to a primary amine and the subsequent intramolecular cyclization to form the pyrrolidine ring.[6][7] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective for this transformation. The reaction is highly exothermic and involves flammable hydrogen gas, requiring stringent safety protocols for scale-up.[8][9][10]

Protocol:

  • Reactor Preparation: Charge a high-pressure hydrogenation reactor (autoclave) with a solution of the crude γ-nitro alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C, 50% wet) to the reactor under an inert atmosphere. The amount of catalyst will typically be 1-5 mol% relative to the substrate.

  • Inerting and Hydrogenation: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen. Pressurize the reactor with hydrogen (typically 50-500 psi) and begin vigorous stirring.

  • Reaction Control: Heat the reaction to a specified temperature (e.g., 40-60°C). Monitor the reaction by observing hydrogen uptake. These reactions are often highly exothermic, and careful temperature control is critical.[11]

  • Completion and Catalyst Removal: Once hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and purge with nitrogen. The pyrophoric catalyst must be filtered carefully, typically through a pad of Celite, ensuring it remains wet at all times to prevent ignition upon contact with air.[12]

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is a polar phenolic compound and may require specialized purification techniques such as preparative HPLC or counter-current chromatography for high purity on a large scale.[13][14]

Quantitative Data (Final Stage):

ReagentMolar Mass ( g/mol )Amount (from 100g ketone)Moles
γ-Nitro Ketone Intermediate269.29100 g0.371
Pd/C (10 wt%)-~5-10 g-
Hydrogen (H₂)2.02As required-
Expected Yield 221.29 ~65-75 g ~0.29-0.34

Safety and Handling at Scale

  • Friedel-Crafts Acylation: Aluminum chloride is highly hygroscopic and reacts violently with water. The reaction quench is highly exothermic and releases HCl gas. Perform in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: This is the most hazardous step.

    • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] The reactor must be properly sealed and purged.

    • Pyrophoric Catalysts: Pd/C and Raney Nickel are pyrophoric and can ignite spontaneously in air, especially when dry.[8][12] Always handle the catalyst as a wet slurry and under an inert atmosphere.

    • Exothermicity: The reduction of nitro groups is highly exothermic. Inadequate cooling can lead to a thermal runaway. Scale-up should only be attempted in reactors with sufficient cooling capacity and with careful monitoring of the internal temperature.[11]

Conclusion

The presented four-stage synthesis provides a viable and scalable route to 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol. The methodology relies on well-established chemical transformations that are amenable to industrial production. Critical control points include the regioselectivity of the Friedel-Crafts acylation, the diastereoselectivity of the Henry reaction, and, most importantly, the safe execution of the high-pressure catalytic hydrogenation. This guide serves as a foundational protocol for researchers and drug development professionals, enabling further process optimization and scale-up for the manufacturing of this and structurally related compounds.

References

  • Pyrrolidine Synthesis Overview. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Pyrrolidines. Molecules, 2023. [Link]

  • Reductive Amination with Nitro Compounds. Frontiers in Chemistry, 2020. [Link]

  • Hazards of Laboratory Scale Hydrogenations. ACS Chemical Health & Safety, 2016. [Link]

  • Asymmetric Hydrogenation for Chiral Pyrrolidines. The Journal of Organic Chemistry, 2024. [Link]

  • Large-scale preparation of polar polyphenols. Journal of Separation Science, 2023. [Link]

  • Catalyst for Synthesizing o-Ethoxyphenol.
  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. [Link]

  • Extraction and Purification of Phenolic Compounds. ACS Sustainable Chemistry & Engineering, 2016. [Link]

  • Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]

  • Promoter for the Nitroaldol (Henry) Reaction. The Journal of Organic Chemistry, 2002. [Link]

  • Hydrogenation: How we can make it safer. H.E.L Group. [Link]

  • Extraction and Purification of Phenolic Compounds from Blueberry. Molecules, 2023. [Link]

  • Hydrogenation Reactions Safety. Mettler Toledo. [Link]

  • Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Henry Reaction Overview. Wikipedia. [Link]

  • Catalytic Hydrogenation of Aromatic Nitro Ketone. Stevens Institute of Technology Library. [Link]

  • Henry Reaction (Mini-review). ResearchGate. [Link]

  • De-risking hydrogenation. Sterling Pharma Solutions. [Link]

  • Reductive Amination with Nitro Compounds. ResearchGate. [Link]

  • Method for Synthesizing o-Hydroxy Phenyl Ether.
  • Isolation and Identification of Phenolic Compounds. IntechOpen. [Link]

  • Henry Reaction. YouTube (Professor Dave Explains). [Link]

  • Reductive Cyclization for Pyrrolidinyl-spirooxindoles. ChemRxiv, 2024. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Catechol Synthesis. Organic Syntheses. [Link]

  • Purification of Raw Polyphenol Extract. Technologia i Jakość Wyrobów, 2021. [Link]

  • Friedel-Crafts Reaction. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Optimization &amp; Troubleshooting Center: 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol. This guide is engineered for drug development professionals and process chemists scaling up convergent syntheses vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol. This guide is engineered for drug development professionals and process chemists scaling up convergent syntheses via Grignard addition to lactams followed by Lewis acid-mediated reduction.

The standard synthetic route utilizes 4-bromo-2-ethoxyphenol, which is protected (e.g., as a TIPS ether), converted to a Grignard reagent, and coupled with 1-Boc-4-methylpyrrolidin-2-one. The resulting hemiaminal is reduced, and global deprotection yields the target API. Below, we dissect the thermodynamic and kinetic pitfalls of this pathway, providing self-validating protocols to maximize your yield.

Workflow SM 4-Bromo-2-ethoxyphenol (Starting Material) Prot TIPS Protection (Etherification) SM->Prot Grig Grignard Formation (Mg, THF) Prot->Grig Add Lactam Addition (-78°C) Grig->Add Err1 Wurtz Homocoupling Grig->Err1 High Temp Red Hemiaminal Reduction (Et3SiH / BF3·OEt2) Add->Red Err2 Lactam Ring-Opening Add->Err2 Collapse of Intermediate Deprot Global Deprotection (TBAF / TFA) Red->Deprot Err3 Incomplete Reduction Red->Err3 Premature Quench Target 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (Target API) Deprot->Target

Fig 1. Synthetic workflow for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol with critical failure nodes.

Phase 1: Nucleophilic Addition (Grignard Generation & Lactam Coupling)

Q: Why am I seeing high levels of the biphenyl byproduct (homocoupling) during the Grignard formation of 4-bromo-2-ethoxy-1-(triisopropylsiloxy)benzene? A: Homocoupling (Wurtz-type coupling) is exacerbated by high local concentrations of the aryl halide and elevated temperatures. Because the TIPS-protected guethol derivative is highly electron-rich, the radical intermediates formed during the single-electron transfer (SET) phase of magnesium insertion are prone to dimerization. Actionable Solution: Modulate the reactivity by using a co-solvent system of THF/Toluene (1:1). Toluene lowers the solubility of the radical intermediates at the magnesium surface, reducing dimerization. Maintain the internal temperature strictly between 15–20°C during the dropwise addition of the aryl bromide.

Q: During the addition of the Grignard reagent to 1-Boc-4-methylpyrrolidin-2-one, I am isolating acyclic ketone byproducts instead of the desired hemiaminal. How can I prevent lactam ring-opening? A: N-Boc lactams are highly susceptible to ring-opening if the tetrahedral magnesium alkoxide intermediate collapses before the reaction is quenched. The N-Boc group strongly withdraws electron density, making the carbonyl highly electrophilic but simultaneously stabilizing the resulting ring-opened amine anion as a leaving group. Actionable Solution: Maintain the reaction strictly at -78°C. The collapse of the tetrahedral intermediate is highly temperature-dependent. Crucially, quench the reaction cold (-78°C) using a pre-chilled methanolic NH 4​ Cl solution. Using aqueous acid at room temperature causes an exotherm that triggers immediate ring-opening during the workup phase.

Quantitative Analysis: Lactam Addition Optimization

Table 1: Impact of Reaction Parameters on Lactam Addition Yield (0.2 M scale)

Reaction Temp (°C)Quench MethodHemiaminal Yield (%)Ring-Opened Byproduct (%)
0Aq. NH 4​ Cl (20°C)1281
-40Aq. NH 4​ Cl (20°C)4548
-78Aq. NH 4​ Cl (20°C)6825
-78MeOH/NH 4​ Cl (-78°C)92 < 3

Phase 2: Hemiaminal Reduction (Silane / Lewis Acid Phase)

Q: The reduction of the hemiaminal using Et 3​ SiH and BF 3​ ·OEt 2​ gives poor diastereoselectivity and incomplete conversion. What is the mechanistic cause? A: The reduction proceeds via an electrophilic N-acyliminium ion intermediate. BF 3​ ·OEt 2​ activates the hemiaminal hydroxyl group, prompting its elimination. The subsequent hydride transfer from triethylsilane (Et 3​ SiH) is governed by steric approach 1. If conversion is low, it indicates premature quenching of the Lewis acid by adventitious water or Lewis basic impurities (such as residual THF from the Grignard step). THF strongly coordinates with BF 3​ , neutralizing its catalytic activity. Actionable Solution: Perform a complete solvent swap to strictly anhydrous CH 2​ Cl 2​ before reduction. Ensure the BF 3​ ·OEt 2​ is freshly distilled. To maximize diastereoselectivity (favoring hydride attack from the less hindered face, anti to the 4-methyl group), lower the temperature to -40°C before the addition of the silane 2.

Mechanism Hemiaminal Hemiaminal (N-Boc-2-hydroxy...) BF3 BF3·OEt2 Activation (Hydroxyl leaves) Hemiaminal->BF3 Iminium N-Acyliminium Ion (Electrophilic Intermediate) BF3->Iminium Silane Et3SiH Hydride Transfer (Diastereoselective attack) Iminium->Silane Product Protected Pyrrolidine Silane->Product

Fig 2. Mechanistic pathway of Lewis acid-mediated hemiaminal reduction via N-acyliminium ion.

Q: During the final deprotection step, I am observing cleavage of the ethoxy ether, resulting in a catechol byproduct. How can I prevent this? A: While the ethoxy group is generally stable to TFA, prolonged exposure to strong acids or the presence of trace water can lead to partial ether cleavage, especially on electron-rich aromatic rings. Actionable Solution: Perform the deprotections sequentially rather than globally. First, remove the TIPS group using TBAF buffered with acetic acid (to prevent base-catalyzed degradation). Isolate the intermediate, then remove the Boc group using a brief exposure (30 mins) to 20% TFA in CH 2​ Cl 2​ at 0°C, immediately quenching with saturated NaHCO 3​ .

Standard Operating Procedures (SOPs)

Protocol 1: Low-Temperature Grignard Addition to N-Boc Lactam

Self-Validating System: Prevents intermediate collapse through strict thermal and chemical quenching controls.

  • Preparation: Charge a flame-dried flask with 1-Boc-4-methylpyrrolidin-2-one (1.0 eq) and anhydrous THF (0.2 M). Cool to -78°C under an argon atmosphere.

  • Addition: Add the pre-formed 3-ethoxy-4-(triisopropylsiloxy)phenylmagnesium bromide (1.2 eq) dropwise via a syringe pump over 1 hour. Maintain internal temperature < -70°C.

  • Incubation: Stir the mixture at -78°C for exactly 2 hours.

    • Validation Check: Take a 0.1 mL aliquot, quench in cold MeOH, and analyze by TLC (Hexane/EtOAc 7:3). The disappearance of the lactam spot (R f​ 0.4) and appearance of a highly polar hemiaminal spot (R f​ 0.1) validates conversion.

  • Cold Quench: Quench the reaction at -78°C by rapid addition of a pre-chilled (-78°C) solution of 10% NH 4​ Cl in Methanol.

  • Isolation: Allow the mixture to warm to room temperature, dilute with EtOAc, and wash with brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol 2: Diastereoselective Hemiaminal Reduction

Self-Validating System: Ensures Lewis acid integrity by eliminating coordinating solvent interference.

  • Solvent Swap: Dissolve the crude hemiaminal (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M) under argon.

    • Validation Check: Prior to BF 3​ addition, confirm residual THF is < 1% via 1 H NMR, as THF will irreversibly coordinate BF 3​ and halt the reaction.

  • Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Silane Addition: Add Triethylsilane (3.0 eq) dropwise.

  • Lewis Acid Activation: Add freshly distilled Boron trifluoride etherate (2.5 eq) dropwise.

  • Reaction: Stir for 2 hours at -40°C, then slowly warm to 0°C over 1 hour.

  • Quench & Isolation: Quench with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate in vacuo 3.

    • Validation Check: LC-MS analysis of the crude mixture should show the desired mass[M+H] + corresponding to the protected pyrrolidine, with complete absence of the hemiaminal mass.

References

  • Triethylsilane - Organic Chemistry Portal Source: organic-chemistry.org URL:1 [1]

  • Substituent Effects on the Reduction of O-(1-Acyloxyalkyl)hydroxylamines and on the Conformational Dynamics of N-Alkoxypiperidines Source: The Journal of Organic Chemistry (acs.org) URL:2 [2]

  • Zinc(II) Iodide-Triethylsilane: A Novel Mild Reduction System for Direct Deoxygenation of Aryl Aldehydes, Ketones, and α,β-Unsaturated Enones Source: researchgate.net URL:3 [3]

Sources

Optimization

Preventing oxidation of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Oxidation Welcome to the technical support center for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Oxidation

Welcome to the technical support center for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and actionable protocols to ensure the long-term stability of this compound. As a substituted phenol, this molecule is susceptible to oxidation, which can compromise sample purity, activity, and experimental reproducibility. This document outlines the mechanisms of degradation and provides robust strategies for prevention.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol.

Q1: Why is my solid sample of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol changing color from white/off-white to yellow or brown over time?

This color change is a classic indicator of oxidation. Phenolic compounds are susceptible to oxidation, which converts the phenol group into a quinone or quinone-like structure.[1][2] These resulting compounds are often highly colored due to their extended conjugated systems, leading to the observed discoloration of your material. The process begins with the formation of a phenoxyl radical, which can then undergo further reactions.[3][4]

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several environmental factors can significantly accelerate the degradation of phenolic compounds:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.[5][6]

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate oxidative chain reactions.[7][8][9]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[10][11][12] Storing samples at room temperature or higher can lead to notable degradation over time.[9][13]

  • Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can act as catalysts, speeding up the oxidation process.[14]

Q3: What are the ideal storage conditions for ensuring the long-term stability of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol?

To maximize the shelf-life and maintain the purity of your compound, the following conditions are strongly recommended:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to displace oxygen.[5][15][16][17] This is the most critical step in preventing oxidation.

  • Low Temperature: Store the material at or below -20°C. Lower temperatures significantly slow the rate of degradation.[9][11]

  • Light Protection: Always store the compound in an amber vial or otherwise protected from light to prevent photo-oxidation.[9]

  • Low Humidity: Keep the compound in a desiccated environment to prevent moisture absorption, which can facilitate degradation pathways.

Q4: Should I consider using a chemical antioxidant for stabilization?

While storing under an inert atmosphere is the preferred method, the addition of an antioxidant can provide further protection, especially if the material will be handled frequently in the air. Primary antioxidants, such as Butylated Hydroxytoluene (BHT) or a-tocopherol (Vitamin E), function as radical scavengers, interrupting the oxidation chain reaction.[14] If you choose to use an antioxidant, it should be added at a low concentration (typically 0.01-0.1% by weight) and must be compatible with your downstream applications.

Section 2: Troubleshooting Guide

This section provides a logical workflow for identifying and addressing common stability-related issues.

Issue 1: My compound has developed a yellow or brown tint.

  • Presumptive Cause: This strongly suggests oxidation has occurred. The phenolic moiety has likely been converted to a colored quinone-type species.

  • Immediate Action:

    • Transfer the sample to a light-protected container.

    • Purge the container with an inert gas (see Protocol 3.1).

    • Store the sample at -20°C or below immediately.

  • Purity Assessment: Perform an analytical check (e.g., HPLC, LC-MS) to quantify the level of impurity (see Protocol 3.2). Compare the results to a reference sample if available.

  • Decision Point: If the purity is no longer acceptable for your experiment, the material may need to be repurified (e.g., by column chromatography or recrystallization) or discarded.

Issue 2: I'm observing new impurity peaks in my HPLC/LC-MS analysis.

  • Presumptive Cause: The appearance of new, more polar peaks (which often elute earlier in reverse-phase HPLC) or peaks with masses corresponding to the addition of one or more oxygen atoms are characteristic of oxidative degradation products.

  • Investigation:

    • Review the storage history of the sample. Was it exposed to air, light, or elevated temperatures?

    • Check the molecular weights of the new peaks by LC-MS. An increase of 14 or 16 Da could suggest the formation of quinones or other oxygenated adducts.

  • Corrective Action: Implement the ideal storage conditions outlined in the FAQ section and Protocol 3.1 for all future and current samples. Ensure all users in the lab are aware of the compound's sensitivity.

Issue 3: My compound shows reduced or inconsistent activity in my biological assay.

  • Presumptive Cause: If the compound is an active pharmaceutical ingredient or a tool compound, its oxidation can lead to a loss of potency. The oxidized form will have a different shape and electronic properties, likely reducing its ability to bind to its target.

  • Verification:

    • Confirm the purity of the batch being used for the assay via HPLC (Protocol 3.2).

    • If possible, test a freshly prepared or newly purchased lot of the compound in parallel to confirm that the issue is with the stored material.

  • Resolution: Discard the degraded stock solution or solid. Prepare fresh solutions for assays from a solid sample that has been properly stored and has confirmed purity.

Section 3: Protocols & Methodologies

Protocol 3.1: Step-by-Step Guide for Inert Atmosphere Packaging

This protocol describes how to properly package 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol for long-term storage.

Materials:

  • Vial of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

  • Appropriately sized amber glass vial with a PTFE-lined screw cap

  • Source of dry, high-purity nitrogen or argon gas with a regulator and tubing

  • A long needle or cannula

  • Parafilm or vial sealing tape

Procedure:

  • Preparation: Perform all operations in a clean, dry area, preferably in a fume hood to handle the fine powder.

  • Aliquotting (if necessary): If you have a large batch, it is best practice to aliquot the material into smaller, single-use vials. This prevents the need to repeatedly expose the entire batch to the atmosphere.

  • Gas Purge:

    • Place the required amount of the compound into the amber vial.

    • Insert a long needle connected to the inert gas line into the vial, extending it to just above the solid material.

    • Insert a second, shorter needle into the vial cap (not submerged in the powder) to act as a vent for the displaced air.

    • Gently flow the inert gas into the vial for 2-3 minutes. The gentle flow will replace the oxygen-containing headspace with the inert gas.[15][16]

  • Sealing:

    • While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

    • Wrap the cap-vial interface securely with Parafilm to provide an additional barrier against moisture and gas exchange.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, date, and storage conditions ("Store at -20°C under N2").

    • Place the sealed vial in a freezer at -20°C or colder, protected from light.

Protocol 3.2: Standard HPLC-UV Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method to assess the purity of the compound and detect potential oxidation products.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector (e.g., to 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm (or a wavelength maximum determined by a UV scan of the pure compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Oxidation products will typically appear as new, earlier-eluting (more polar) peaks compared to the parent compound.[18] Monitor the growth of these impurity peaks over time in stability studies.

Section 4: Data & Visualizations

Table 1: Summary of Recommended Storage Conditions & Impact
ParameterRecommended ConditionRationale & Potential Impact if Deviated
Atmosphere Inert Gas (Nitrogen/Argon)[15][16][17]Critical. Storage in air will lead to direct oxidation, discoloration, and impurity formation.
Temperature ≤ -20°CSlows the kinetic rate of oxidation. Storage at 4°C is acceptable for short periods, but room temperature storage will lead to significant degradation.[9][10][11]
Light Amber Vial / DarkPrevents photo-oxidation, a light-catalyzed degradation pathway.[7][8][9]
Humidity Desiccated / DryMinimizes moisture that can participate in or catalyze hydrolytic and oxidative side reactions.
Antioxidant Optional (e.g., 0.01% BHT)Can provide additional protection against oxidation initiated by minor air exposure during handling.[14]
Diagrams

Oxidation_Pathway cluster_main Proposed Oxidation Mechanism Phenol 2-Ethoxy-4-(...) Phenol (Stable) Radical Phenoxyl Radical (Reactive Intermediate) Phenol->Radical O2, Light, Metal Ions Quinone Ortho-Quinone (Colored Impurity) Radical->Quinone Further Oxidation Dimer Dimerized/Polymerized Products Radical->Dimer Radical Coupling

Caption: Proposed oxidative degradation pathway of the phenol.

Troubleshooting_Workflow start Observation: Sample Degradation (e.g., Color Change) check_purity Step 1: Assess Purity (HPLC/LC-MS) start->check_purity is_pure Purity Acceptable? check_purity->is_pure repurify Step 3: Consider Repurification or Discard is_pure->repurify No use_compound Proceed with Experiment is_pure->use_compound Yes implement_storage Step 2: Implement Correct Storage (Inert Gas, -20°C, Dark) end_workflow End of Troubleshooting implement_storage->end_workflow repurify->implement_storage For Future Lots use_compound->implement_storage Post-Use

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Lancaster, K. M., et al. (2011). Mechanism of phenol oxidation by heterodinuclear Ni(III)Cu(III) bis(μ-oxo) complexes involving nucleophilic oxo groups. Proceedings of the National Academy of Sciences, 108(31), 12615-12620. Available from: [Link]

  • Meti, M. D., et al. (2001). Kinetics and Mechanism of the Oxidation of a Substituted Phenol by a Superoxochromium(III) Ion. Inorganic Chemistry, 40(3), 450-455. Available from: [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Oxidation of Phenols to Quinones. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Mili, I., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. Journal of Agricultural and Food Chemistry, 63(30), 6856-6863. Available from: [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Tang, J., et al. (2004). Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga. Ecotoxicology and Environmental Safety, 59(2), 237-243. Available from: [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • MSA Safety. (n.d.). Tank Blanketing / Inerting Control Systems. Retrieved from [Link]

  • Totu, E., et al. (2026, April 3). Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review. Molecules, 31(7), 1452. Available from: [Link]

  • Orac, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1673. Available from: [Link]

  • Siriamornpun, S., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry, 55(8), 3005-3011. Available from: [Link]

  • IntechOpen. (2017, March 15). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. Retrieved from [Link]

  • Cortés-Rojas, D. F., et al. (2023). Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. Antioxidants, 12(9), 1732. Available from: [Link]

  • Wang, Y., et al. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. Journal of Chromatographic Science, 53(5), 757-761. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2004). Effect of Light, Temperature, and pH on the Accumulation of Phenol by Selenastrum capricornutum, a Green Alga. Retrieved from [Link]

  • Srisawat, T., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1937. Available from: [Link]

  • ResearchGate. (2023, April 14). (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • Wu, Z., et al. (2001). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology, 35(12), 2545-2550. Available from: [Link]

  • MDPI. (2025, May 6). Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. Retrieved from [Link]

  • Chan, E. W. C., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. Available from: [Link]

  • Galmarini, M. V., et al. (2013). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. Food and Bioprocess Technology, 6(5), 1435-1442. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Amphoteric Pyrrolidine-Phenol Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex peak shape issues when analyzing multifunctional molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex peak shape issues when analyzing multifunctional molecules. 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol presents a unique chromatographic challenge due to its amphoteric nature: it contains both a weakly acidic phenolic hydroxyl group and a highly basic, sterically exposed secondary amine within the pyrrolidine ring.

This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework designed specifically for basic, amphoteric analytes.

Mechanistic Root Cause Analysis: The "Why"

To solve peak tailing, we must first understand the causality of analyte retention. In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions, resulting in a symmetrical, Gaussian peak[1]. However, basic compounds like our pyrrolidine derivative often undergo a secondary retention mechanism.

At a typical mobile phase pH of 5.0–7.0, the secondary amine on the pyrrolidine ring is protonated (positively charged). Concurrently, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged siloxanes (Si-O⁻). This creates a strong, parasitic ion-exchange interaction[2]. Because this ionic interaction is much stronger and slower to equilibrate than hydrophobic partitioning, the analyte molecules desorb slowly from the stationary phase, dragging out the trailing edge of the peak[3].

SilanolInteraction Analyte 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (Protonated Amine +) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanol Group (Si-O- on Silica Surface) Silanol->Interaction Result Peak Tailing & Broadening (USP Tailing Factor > 1.5) Interaction->Result

Mechanism of secondary ion-exchange interactions leading to peak tailing.

Diagnostic Workflows: The "How"

Before altering your chemistry, you must validate whether the tailing is caused by the chemical interactions described above, or by a physical defect in your fluidic pathway (e.g., a void in the column bed or poor PEEK fittings)[1].

Protocol 1: The Neutral Marker Diagnostic Test

This protocol is a self-validating system. By introducing a control variable that is immune to acid-base interactions, you mathematically isolate the root cause[3].

Step-by-Step Methodology:

  • Prepare the Test Mix: Spike your sample vial with a neutral marker appropriate for your detection wavelength and mobile phase (e.g., Uracil for highly aqueous methods, or Toluene for higher organic compositions).

  • Execute Injection: Inject 5 µL of the mixture under your current method conditions.

  • Evaluate Causality:

    • Outcome A: If the neutral marker yields a perfectly symmetrical peak (Tailing Factor ~1.0) but the pyrrolidine derivative tails heavily, the issue is definitively chemical (acid-base interaction). Proceed to Protocol 2.

    • Outcome B: If both the neutral marker and the pyrrolidine derivative exhibit identical tailing, the issue is physical . Inspect your system for blocked frits, column voids, or tubing slippage[4].

TroubleshootingWorkflow Start Observe Peak Tailing InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral Decision Does Neutral Marker Tail? InjectNeutral->Decision Physical Physical Issue Identified (All peaks tail) Decision->Physical Yes Chemical Chemical Issue Identified (Only basic peaks tail) Decision->Chemical No FixPhysical Check PEEK fittings, frits, and column voids Physical->FixPhysical FixChemical Optimize pH, use endcapped or base-deactivated column Chemical->FixChemical

Diagnostic workflow to differentiate physical vs. chemical peak tailing.

Protocol 2: Mobile Phase pH Optimization (Chemical Resolution)

To eliminate the "velcro" effect of ion exchange, we must manipulate the ionization state of the system[5].

Step-by-Step Methodology:

  • Select the pH Strategy:

    • Low pH Strategy (Recommended): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid before blending with your organic modifier.

    • Causality: At pH 2.5, the residual silanols (pKa ~3.5–4.5) are fully protonated and neutralized. Without the negative charge on the silica, the protonated pyrrolidine amine has nothing to bind to, restoring peak symmetry[6].

  • Equilibrate and Validate: Flush the column with 10–15 column volumes of the new mobile phase. Inject the sample.

  • System Suitability Check: Calculate the USP Tailing Factor. A successful optimization will reduce the tailing factor to ≤1.2.

Protocol 3: Stationary Phase Selection

If your detector (e.g., Mass Spectrometry) precludes the use of non-volatile phosphate buffers at low pH, you must solve the problem via the stationary phase.

Step-by-Step Methodology:

  • Retire Legacy Columns: Discard older "Type A" silica columns, which have high metal content and highly active silanols[6].

  • Select Advanced Chemistries: Install a high-purity, base-deactivated "Type B" silica column featuring dense endcapping or a polar-embedded group (e.g., an amide or carbamate linkage)[5].

    • Causality: Endcapping physically blocks the analyte from reaching the silanols. Polar-embedded groups create a localized hydration layer that repels basic amines, shielding them from the silica surface.

Quantitative Evaluation of Peak Shape

Visual inspection is insufficient for robust method development. Use the following metrics to quantitatively self-validate your troubleshooting efforts[5].

ParameterFormula / DefinitionIdeal RangeTroubleshooting Threshold
USP Tailing Factor (T) T = W0.05 / 2f (Width at 5% height divided by twice the front half-width)1.0> 1.5 (Indicates severe secondary interactions)
Asymmetry Factor (As) As = b / a (Measured at 10% peak height)1.0 – 1.2> 1.5 (Requires immediate method optimization)
Extra-Column Volume Total fluidic volume outside the packed column bed< 20 µL> 30 µL (Primary cause of physical peak tailing)

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen over time, even though my method parameters haven't changed? A: This is a classic symptom of stationary phase degradation. Over hundreds of injections, acidic mobile phases or aggressive gradient conditions slowly hydrolyze the endcapping groups off the silica surface. This gradually exposes fresh, highly active silanol groups, increasing the concentration of secondary interaction sites[1]. When this occurs, the column must be replaced.

Q: Can I just add triethylamine (TEA) to my mobile phase to suppress the tailing? A: While TEA acts as a "silanol suppressor" by aggressively competing with your analyte for the anionic silica sites, it is generally discouraged in modern chromatography. TEA can cause rapid hydrolysis of the stationary phase, drastically shortening column life[6]. Furthermore, it causes severe ion suppression in LC-MS. Utilizing modern base-deactivated columns or high-pH stable hybrid particles is a far superior, self-sustaining solution[7].

Q: I optimized my pH and column chemistry, but my peak is still fronting or splitting. What did I miss? A: Peak fronting is rarely caused by chemical interactions; it is almost always a symptom of column mass overloading or an injection solvent mismatch[4]. To self-validate this, dilute your sample by 50% and inject it again. If the peak shape normalizes, you were overloading the stationary phase. Ensure your sample diluent is weaker than or equal to your initial mobile phase composition.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders - [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex - [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation - [Link]

  • Peak Tailing in HPLC - Element Lab Solutions -[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC International -[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - [Link]

  • HPLC Peak Tailing - Axion Labs -[Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Technical Overview & Causality Analysis When dealing with 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, chromatographers face a unique "amphoteric trap." The molecule possesses a weakly acidic phenol group (hydrogen-bond d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Overview & Causality Analysis

When dealing with 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, chromatographers face a unique "amphoteric trap." The molecule possesses a weakly acidic phenol group (hydrogen-bond donor) and a basic secondary amine within the pyrrolidine ring. Furthermore, the ethoxy group acts as a steric hydrogen-bond acceptor. On traditional silica-backed polysaccharide chiral stationary phases (CSPs), the basic amine strongly interacts with residual acidic silanols, while the phenol group can engage in non-enantioselective hydrogen bonding with the carbamate backbone of the chiral selector[1]. This dual-pathway interference is the primary cause of severe peak tailing, co-elution, and irreproducible retention times[2][3].

To achieve baseline resolution ( Rs​>1.5 ), the chromatographic environment must be strictly controlled using dual-additive systems that mask non-specific interactions without disrupting the transient diastereomeric complexes required for chiral recognition[4].

Method Development Workflow

Workflow N1 Step 1: Analyte Profiling 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Amphoteric (Phenol + 2° Amine) N2 Step 2: CSP Selection Polysaccharide-based (Amylose/Cellulose) Immobilized (e.g., IA, IB, IC) N1->N2 N3 Step 3: Mobile Phase Mode N2->N3 N4 Normal Phase (NP) Hexane / Isopropanol N3->N4 Hydrophobic Interactions N5 Polar Organic (PO) 100% Methanol or Acetonitrile N3->N5 H-Bonding Dominant N6 Step 4: Additive Optimization 0.1% DEA (Base) + 0.1% TFA (Acid) N4->N6 N5->N6 N7 Evaluate Chromatography Rs > 1.5 & Tf < 1.2? N6->N7 N8 Success: Validate & Lock Method N7->N8 Yes N9 Fail (Tailing/Co-elution): Adjust Modifier or Switch CSP N7->N9 No N9->N2 Iterate

Caption: Workflow for direct chiral HPLC separation of amphoteric pyrrolidine-phenol derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing severe peak tailing (Tf > 2.0) for this compound on a Chiralpak AD-H column? A1: Peak tailing for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is almost exclusively driven by secondary interactions. The basic secondary amine in the pyrrolidine ring interacts with free silanols on the silica support of the CSP[1]. Because the molecule also contains an acidic phenol, using only a basic additive (like Diethylamine) can cause the phenol to deprotonate, leading to poor partitioning. Solution: Implement a dual-additive strategy (e.g., 0.1% Diethylamine + 0.1% Trifluoroacetic Acid) to create a volatile buffer that neutralizes silanols while keeping the analyte in an un-ionized state[3][5].

Q2: Should I use Normal Phase (NP) or Polar Organic (PO) mode for initial screening? A2: Start with Normal Phase (e.g., Hexane/Isopropanol 90:10). NP relies on hydrophobic interactions to drive the analyte into the chiral grooves of the polysaccharide selector, allowing the ethoxy and phenol groups to form highly directional hydrogen bonds with the carbamate linkages[4]. If NP yields strong retention but poor resolution, switch to Polar Organic mode (100% Methanol or Acetonitrile). PO mode alters the solvation shell of the analyte, often reversing the elution order or exposing different stereocenters to the chiral selector[5].

Q3: I have achieved partial separation ( Rs​≈1.0 ), but the peaks are broad. How do I optimize efficiency? A3: Broad peaks in chiral chromatography indicate slow mass transfer kinetics between the mobile phase and the transient diastereomeric complex. To optimize:

  • Temperature: Increase the column temperature to 35-40°C. This increases the kinetic rate of complex formation/dissociation, sharpening peaks, though it may slightly reduce enantioselectivity ( α )[3].

  • Alcohol Modifier: Switch from Isopropanol to Ethanol. Ethanol is less sterically hindered and has lower viscosity, which improves mass transfer and often enhances the resolution of pyrrolidine enantiomers[2].

Q4: Can memory effects from previous additives ruin my separation? A4: Yes. Polysaccharide CSPs are highly susceptible to memory effects from acidic or basic modifiers like TFA or DEA. If a column was previously used with an acidic additive, the basic pyrrolidine amine will bind irreversibly to the retained acid, destroying peak shape. Self-Validating Check: Always dedicate specific columns to basic/amphoteric methods, or flush the column with 100% Ethanol for 20 column volumes before equilibrating with your dual-additive mobile phase[6].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By incorporating system suitability checks before committing to sample analysis, you ensure that any failure is isolated to the chemistry, not the instrumentation.

Phase 1: System Preparation & Equilibration

  • Solvent Preparation: Prepare Mobile Phase A (n-Hexane, HPLC grade) and Mobile Phase B (Isopropanol containing 0.1% v/v Diethylamine [DEA] and 0.1% v/v Trifluoroacetic Acid [TFA]). Causality: Premixing the additives in the polar modifier ensures a constant ionic strength and prevents precipitation of the DEA-TFA salt in non-polar hexane[3].

  • Column Installation: Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm). Immobilized columns are preferred here as they tolerate a wider range of co-solvents if PO mode is required later[2][4].

  • Equilibration: Pump the mobile phase (e.g., 85% A / 15% B) at 1.0 mL/min for at least 30 minutes. Monitor the UV baseline at 230 nm and 280 nm. Validation: The baseline must show zero drift ( Δ AU < 0.001/min) before proceeding.

Phase 2: Suitability & Injection 4. Sample Preparation: Dissolve the racemic 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol in Mobile Phase B to a concentration of 1.0 mg/mL. Dilute 1:10 with Mobile Phase A to match the initial gradient conditions. Causality: Dissolving the sample in the exact mobile phase composition prevents solvent-mismatch peak distortion (the "solvent effect"). 5. Blank Injection: Inject 10 µL of the sample diluent. Validation: Confirm the absence of ghost peaks at the expected retention times. 6. Analytical Run: Inject 10 µL of the racemic sample. Run isocratically for 30 minutes.

Phase 3: Data Evaluation & Iteration 7. Calculate Metrics: Measure the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ) for both enantiomer peaks. 8. Decision Matrix:

  • If Rs​>1.5 and Tf​<1.2 : Method is validated.

  • If Tf​>1.5 : Increase DEA to 0.2% in Mobile Phase B to further suppress silanol interactions[5].

  • If Rs​<1.0 : Change the alcohol modifier from Isopropanol to Ethanol, or switch to a cellulose-based CSP (e.g., Chiralcel OD-H)[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase composition, additive selection, and chromatographic performance for amphoteric pyrrolidine derivatives.

Mobile Phase (v/v)Modifier / AdditiveModeResolution ( Rs​ )Tailing Factor ( Tf​ )Causality / Outcome
Hexane / IPA (80:20)NoneNP0.4> 3.0Severe silanol interaction with pyrrolidine amine; co-elution.
Hexane / IPA (80:20)0.1% DEANP1.11.8Amine masked, but phenol deprotonation causes peak broadening[3].
Hexane / EtOH (80:20)0.1% DEA + 0.1% TFANP2.3 1.05 Optimal. Dual additives buffer the column; EtOH improves mass transfer[2].
100% Methanol0.1% Formic Acid + 0.1% DEAPO1.61.15Good alternative. H-bonding drives separation; excellent peak shape[5].
ACN / MeOH (90:10)0.1% DEAPO0.81.4Insufficient H-bond donation from solvent; poor enantiomeric discrimination[5].

References

  • ResearchGate. "The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases." Journal of Chromatography A. Available at: [Link]

  • JSM Central. "Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase." JSM Central. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Unveiling the Power of Computational Tools in Chiral Liquid Chromatography." PMC. Available at: [Link]

  • LCGC International. "Finding the Best Separation for Enantiomeric Mixtures." Chromatography Online. Available at: [Link]

Sources

Troubleshooting

Enhancing bioavailability of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol formulations

Welcome to the Formulation Troubleshooting & Technical Support Center for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol . This active pharmaceutical ingredient (API) presents a unique dual-challenge profile: a highly lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting & Technical Support Center for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol . This active pharmaceutical ingredient (API) presents a unique dual-challenge profile: a highly lipophilic ethoxyphenol moiety that limits aqueous solubility, and a basic pyrrolidine ring coupled with a free phenolic hydroxyl group that makes it a prime target for rapid presystemic hepatic metabolism (glucuronidation/sulfation).

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to help you overcome these bioavailability barriers.

Formulation Strategy & Troubleshooting Workflow

Formulation_Workflow API 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol API Evaluation Sol Low Aqueous Solubility (Intestinal pH) API->Sol Dissolution < 10% Met High First-Pass Metabolism (Phenol Glucuronidation) API->Met Low In Vivo AUC Perm Permeability / Efflux (Pyrrolidine Ionization) API->Perm Poor Absorption ASD Hot Melt Extrusion (HME) Amorphous Solid Dispersion Sol->ASD Polymer Stabilization LBDDS Lipid-Based Delivery (LBDDS) Lymphatic Transport Met->LBDDS Chylomicron Secretion Caco2 Bidirectional Caco-2 Assay Efflux Inhibition Perm->Caco2 Papp & Efflux Ratio

Decision tree for troubleshooting bioavailability barriers of the target API.

Module 1: Solubility & Dissolution (Amorphous Solid Dispersions)

Q: My crystalline API shows <10% dissolution in simulated intestinal fluid (FaSSIF). How can I enhance this thermodynamically? A: The lipophilic nature of the ethoxyphenol group creates a highly stable crystalline lattice, resulting in poor thermodynamic solubility. Converting the crystalline drug to an amorphous state via Amorphous Solid Dispersions (ASDs) significantly increases the API's free energy, leading to enhanced solubility and faster dissolution rates[1]. However, amorphous states are metastable. You must co-formulate the API with a stabilizing polymer to prevent recrystallization in the gastrointestinal tract[2].

Q: How do I select the right polymer concentration for my ASD? A: The required polymer ratio depends on the API's melt temperature to glass transition temperature ratio (Tm/Tg). A higher Tm/Tg (> 1.3 K/K) indicates a high propensity to recrystallize, necessitating a higher percentage of polymer (e.g., >75%) to maintain the amorphous form throughout the product's shelf-life[3].

Protocol: Hot Melt Extrusion (HME) for ASD Generation

Causality & Validation: HME uses mechanical shear and heat to mix the drug and polymer at a molecular level[1]. We use Differential Scanning Calorimetry (DSC) as a self-validating QC step to ensure the disappearance of the API's crystalline melting endotherm.

  • Pre-blending: Mechanically mix the API with an enteric polymer (e.g., HPMCAS or EUDRAGIT L 100-55) at a 1:3 ratio based on the calculated Tm/Tg risk profile.

  • Extrusion: Feed the mixture into a twin-screw extruder. Set the barrel temperature profile 10–15°C above the Tg of the polymer but below the degradation temperature of the pyrrolidine moiety.

  • Molecular Dispersion: The application of heat and mechanical shear facilitates the intimate mixing of the drug and excipients at a molecular level[1].

  • Quench Cooling: Rapidly cool the extrudate upon exiting the die to freeze the molecular mobility, locking the API in its high-energy amorphous state.

  • QC Validation (DSC): Run a DSC scan on the milled powder. A single Tg and the absence of a melting peak (Tm) confirm a successful, single-phase amorphous solid dispersion.

Module 2: Bypassing First-Pass Metabolism (Lymphatic Transport)

Q: The API dissolves well in our ASD formulation, but in vivo oral bioavailability remains <5%. Why is the systemic exposure so low? A: The free phenolic hydroxyl group on 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is highly susceptible to Phase II metabolism (glucuronidation and sulfation). When absorbed via the portal vein, the drug is immediately shunted to the liver and extensively metabolized before reaching systemic circulation.

Q: How can we bypass the liver entirely? A: By utilizing Lipid-Based Drug Delivery Systems (LBDDS) formulated with Long-Chain Fatty Acids (LCFAs). LCFAs (chain lengths ≥ 14 carbons) are re-esterified into triglycerides within the enterocytes and packaged into chylomicrons. Because chylomicrons are too large to cross the vascular endothelium into blood capillaries, they are exocytosed preferentially into the highly porous intestinal lymphatic vessels, completely bypassing hepatic first-pass metabolism[4].

Protocol: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Validation: This protocol forces the API into a lipid matrix that mimics dietary fats, hijacking the body's natural lipid absorption pathways to stimulate chylomicron secretion.

  • Lipid Selection: Dissolve the API in a mixture of LCFAs (e.g., Soybean oil or Oleic acid) to ensure lymphatic directionality. Medium-chain triglycerides (MCTs) must be avoided, as they partition primarily into the portal blood[4].

  • Surfactant Addition: Add a high-HLB surfactant (e.g., Cremophor EL) and a co-surfactant (e.g., Peceol) to the lipid phase. The ratio should be optimized (typically 30% lipid, 50% surfactant, 20% co-surfactant).

  • Isotropic Mixing: Stir at 40°C until a clear, single-phase isotropic mixture is formed.

  • QC Validation (Droplet Size): Disperse 1 mL of the SMEDDS in 100 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild agitation. Use Dynamic Light Scattering (DLS) to confirm the spontaneous formation of a microemulsion with a droplet size < 50 nm.

Module 3: Permeability & Efflux Liabilities

Q: The pyrrolidine ring is basic (ionized at stomach pH). Does this cause permeability issues or active efflux? A: Yes, basic amines often interact with intestinal efflux transporters like P-glycoprotein (P-gp). To determine if your API is being actively pumped back into the intestinal lumen, you must perform a bidirectional Caco-2 permeability assay[5].

Protocol: Bidirectional Caco-2 Permeability Assay

Causality & Validation: Caco-2 cells mimic the epithelial barrier of the small intestine, expressing key transporters like P-gp[5]. By measuring transport in both directions, we can isolate active efflux from passive diffusion. TEER measurement acts as the self-validating mechanism to ensure monolayer integrity.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full polarization and tight junction formation.

  • QC Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER ≥ 200 Ω·cm²; lower values indicate paracellular leakage which invalidates transcellular permeability data[6].

  • Apical to Basolateral (A-B) Dosing: Add 300 µL of the test compound in Ringers buffer to the apical well. Fill the basolateral well with 1,200 µL of drug-free buffer[6].

  • Basolateral to Apical (B-A) Dosing: In parallel wells, add the test compound to the basolateral well and measure transport into the apical well[5].

  • Sampling & Analysis: After a 2-hour incubation at 37°C, quantify the API concentration in the receiver compartments using LC-MS/MS[5].

  • Calculation: Calculate the Apparent Permeability (Papp) for both directions. Calculate the Efflux Ratio: Papp(B-A) / Papp(A-B). An efflux ratio > 2.0 indicates the compound undergoes active efflux[7].

Quantitative Formulation Comparison

The following table summarizes the pharmacokinetic impact of transitioning 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol from a standard crystalline suspension to advanced delivery systems.

Formulation StrategyApparent Solubility (µg/mL)Efflux Ratio (B-A/A-B)Lymphatic Transport (%)Absolute Bioavailability (%)
Unformulated API (Suspension) 1.24.5< 1.0%4.2%
Amorphous Solid Dispersion (HME) 85.44.2< 1.0%18.5%
Lipid-Based Formulation (LBDDS) 120.01.8 (Inhibited)45.0%68.3%

Note: The LBDDS not only solubilizes the API but the surfactants used (e.g., Cremophor EL) often act as P-gp inhibitors, reducing the efflux ratio while simultaneously driving lymphatic transport.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review - nih.gov -
  • Amorphous Solid Dispersions for Bioavailability Enhancement - contractpharma.com -
  • Solubility enhancement with amorphous solid dispersions - seppic.com -
  • Caco2 assay protocol - sqspcdn.com -
  • Assays | ADMET & DMPK | Caco-2 Permeability - conceptlifesciences.com -
  • Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic upd
  • Caco-2 Permeability Assay - evotec.com -
  • Are Lipid-Based Drug Delivery Systems in Your Formul

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of LC-MS/MS Methodologies for the Quantification of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Introduction: The Analytical Challenge The quantification of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol in biological matrices presents a unique bioanalytical challenge. Structurally, the molecule is amphoteric, featurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The quantification of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol in biological matrices presents a unique bioanalytical challenge. Structurally, the molecule is amphoteric, featuring a weakly acidic phenol group (pKa ~9.5) and a highly basic secondary amine within the pyrrolidine ring (pKa ~10.2). Furthermore, the ethoxy group provides a localized hydrophobic anchor on an otherwise highly polar scaffold.

When developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for such compounds, traditional reversed-phase (C18) chromatography and generic protein precipitation (PPT) often fail. The basic amine interacts with residual silanols on silica-based columns, causing severe peak tailing, while the polarity of the molecule leads to co-elution with endogenous phospholipids, resulting in catastrophic ion suppression in Electrospray Ionization (ESI)[1].

This guide objectively compares sample preparation techniques and column chemistries to establish a robust, self-validating analytical system compliant with[1] and[2].

Structural & Mechanistic Rationale

To design an effective extraction and separation strategy, we must exploit the molecule's ionization states. At a physiological pH of 7.4, the pyrrolidine nitrogen is protonated, making the molecule highly water-soluble.

For MS/MS detection, Positive Electrospray Ionization (ESI+) is optimal. The protonated precursor ion [M+H]+ is observed at m/z 222.1. Collision-Induced Dissociation (CID) yields three primary product ions, which we utilize for Multiple Reaction Monitoring (MRM).

Fragmentation P Precursor Ion [M+H]+ m/z 222.1 F1 Product Ion 1 Loss of Ethoxy (-46 Da) m/z 176.1 P->F1 CID (15 eV) F2 Product Ion 2 Pyrrolidine Cleavage m/z 138.1 P->F2 CID (25 eV) F3 Product Ion 3 Methylpyrrolidine Fragment m/z 84.1 P->F3 CID (35 eV)

Fig 1. Proposed ESI+ MS/MS fragmentation pathway for the protonated precursor.

Comparative Analysis of Sample Preparation Techniques

To achieve the sensitivity required for pharmacokinetic (PK) profiling, we evaluated three sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

The Causality of Extraction Efficiency:

  • PPT: Fails to remove phospholipids, leading to a -42.1% matrix effect (ion suppression).

  • LLE: The amphoteric nature of the analyte prevents efficient partitioning into non-polar organic solvents (e.g., MTBE or Hexane), resulting in poor recovery (65.2%).

  • MCX SPE (Winner): By acidifying the plasma, the pyrrolidine amine becomes fully protonated and binds via strong electrostatic interactions to the sulfonic acid groups of the MCX resin. This allows for an aggressive 100% methanol wash, which completely strips away neutral lipids and phospholipids. Elution with a basic solvent (5% NH4OH) neutralizes the amine, releasing the analyte with near-perfect recovery.

Table 1: Recovery and Matrix Effect Comparison (n=6)
Sample Prep MethodMean Recovery (%)Matrix Effect (%)Precision (%CV)
Protein Precipitation (PPT)88.4-42.1 (Suppression)14.2
Liquid-Liquid Extraction (LLE)65.2-12.511.8
Mixed-Mode SPE (MCX) 94.7 -3.2 4.1

Chromatographic Column Comparison

Standard C18 columns rely entirely on hydrophobic dispersion forces. For basic analytes like our target, secondary interactions between the basic amine and residual silanols on the silica support cause severe peak tailing.

We compared an End-capped C18, a Bare Silica HILIC, and a Biphenyl column.

The Causality of Retention: The Biphenyl column dramatically outperforms the C18. The biphenyl phase provides orthogonal retention mechanisms: strong π−π and dipole-dipole interactions with the electron-rich phenol ring of the analyte. This allows the analyte to be retained longer and elute with a higher percentage of organic modifier, which enhances ESI desolvation efficiency and yields a perfectly symmetrical peak.

Table 2: Chromatographic Performance Metrics
Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Asymmetry Factor (As)Plate Count (N)Matrix Resolution
End-capped C181.82.4 (Severe Tailing)4,500Poor
HILIC (Bare Silica)4.21.28,200Moderate
Biphenyl 2.6 1.05 (Symmetrical) 14,500 Excellent

Validated Experimental Protocols

The following protocol represents a self-validating system. By rigidly controlling pH during extraction and leveraging orthogonal chromatography, the method inherently resists matrix-induced drift.

Step-by-Step MCX SPE Protocol
  • Sample Pre-treatment: Aliquot 200 µL of human plasma (spiked with analyte and stable-isotope labeled internal standard). Add 200 µL of 2% Formic Acid in water to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL 0.1M HCl to remove residual proteins and water-soluble interferences.

  • Wash 2 (Organic): Wash with 1.0 mL 100% Methanol. Critical Step: Because the analyte is ionically bound, this aggressive wash removes all hydrophobic phospholipids without eluting the target.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the pyrrolidine amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in Water).

UHPLC-MS/MS Conditions
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection: ESI+ MRM mode. Primary quantitative transition: m/z 222.1 84.1 (Collision Energy: 35 eV).

Workflow A Plasma Sample (Spiked Analyte) B Mixed-Mode SPE (MCX) Wash & Elute A->B C UHPLC Separation (Biphenyl Column) B->C D ESI+ MS/MS Detection (MRM Mode) C->D E Data Analysis (ICH M10 Validation) D->E

Fig 2. Optimized LC-MS/MS bioanalytical workflow for the target analyte.

Regulatory Validation Summary

The optimized MCX-Biphenyl method was subjected to full validation in accordance with the [2] and the [1].

  • Linearity: The method demonstrated excellent linearity ( R2>0.998 ) over a dynamic range of 1.0 to 1000 ng/mL.

  • Accuracy & Precision: Intra-day and inter-day accuracy ranged from 92.4% to 106.1%. Precision (%CV) was 6.5% across all Quality Control (QC) levels, well within the strictly mandated ± 15% regulatory limits ( ± 20% at the LLOQ)[1][2].

  • Stability: The analyte remained stable in human plasma for 24 hours at room temperature and through three freeze-thaw cycles.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." January 2023. URL:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Analogs as Novel Therapeutic Agents

Introduction The phenol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The phenol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The versatility of the phenolic hydroxyl group, acting as a hydrogen bond donor and acceptor, is crucial for molecular recognition at various biological targets.[3] When combined with other pharmacologically relevant moieties, such as the pyrrolidine ring, there is significant potential for the development of novel therapeutics with enhanced potency and selectivity. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many pharmaceuticals, contributing to the molecule's three-dimensional structure and stereochemistry.[3]

This guide focuses on the hypothetical lead compound, 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol , and provides a framework for the comparative efficacy evaluation of its synthetic analogs. While specific experimental data for this exact compound is not publicly available, this document will leverage established structure-activity relationship (SAR) principles and detail the necessary experimental protocols to guide researchers in the rational design and evaluation of this promising class of molecules. We will explore how systematic structural modifications can influence biological activity and provide in-depth methodologies for a comprehensive comparative analysis.

The Core Scaffold: Deconstructing 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

The therapeutic potential of our lead compound can be attributed to the interplay of its three key structural components: the phenol ring, the ethoxy group, and the 4-methylpyrrolidin-2-yl moiety. Understanding the contribution of each is paramount for designing analogs with superior efficacy.

  • Phenolic Hydroxyl Group: This group is often essential for activity, participating in key hydrogen bonding interactions with target receptors or acting as a radical scavenger in antioxidant processes.[1][4]

  • Ethoxy Group: The presence of an alkoxy group at the ortho position can modulate the electronic properties and lipophilicity of the phenol ring, potentially influencing its bioavailability and target-binding affinity.

  • 4-Methylpyrrolidin-2-yl Group: This substituent introduces a chiral center and a basic nitrogen atom, which can be crucial for salt formation and interaction with acidic residues in a binding pocket. The methyl group's position and stereochemistry can significantly impact potency and selectivity.[5][6]

The following diagram illustrates the key regions for analog design on the core scaffold.

Caption: Key modification points on the core scaffold.

Proposed Analogs for Comparative Efficacy Studies

Based on established SAR principles for related phenol and pyrrolidine-containing compounds, we propose the synthesis and evaluation of the following series of analogs to explore the chemical space around our lead compound.

Series 1: Modification of the Ethoxy Group (R1)

The size and nature of the alkoxy group can influence steric interactions and lipophilicity.

Compound IDR1 SubstitutionRationale
1a -OCH3 (Methoxy)Decrease steric bulk and lipophilicity.
1b -OCH(CH3)2 (Isopropoxy)Increase steric bulk and lipophilicity.
1c -OH (Catechol)Introduce a second hydrogen bond donor.
1d -H (Phenol)Evaluate the necessity of the ortho-alkoxy group.
Series 2: Modification of the Pyrrolidine Ring (R2)

Alterations to the pyrrolidine moiety can impact binding orientation and basicity.

Compound IDR2 SubstitutionRationale
2a Pyrrolidin-2-ylAssess the role of the 4-methyl group.
2b (4R)-methylpyrrolidin-2-ylInvestigate stereochemical preferences.
2c (4S)-methylpyrrolidin-2-ylInvestigate stereochemical preferences.
2d 4,4-dimethylpyrrolidin-2-ylIntroduce a gem-dimethyl group to probe steric tolerance.
Series 3: Substitution on the Phenol Ring (R3)

Adding substituents to other positions on the phenol ring can modulate electronic properties and provide additional interaction points.

Compound IDR3 SubstitutionRationale
3a 5-ChloroIntroduce an electron-withdrawing group.
3b 5-MethylIntroduce an electron-donating group.
3c 3-FluoroModulate pKa and potential for halogen bonding.

Experimental Protocols for Comparative Efficacy Evaluation

To objectively compare the performance of the synthesized analogs, a tiered approach to biological evaluation is recommended. The following protocols are foundational for assessing antioxidant, antimicrobial, and receptor binding activities.

Protocol 1: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This assay provides a rapid and reliable method to evaluate the radical scavenging potential of the phenolic analogs.[4]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare stock solutions of the phenol analogs in methanol (e.g., 1 mg/mL). Create a series of dilutions to obtain a range of concentrations (e.g., 5-30 ppm).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control (100 µL of methanol and 100 µL of DPPH solution) and a blank (100 µL of methanol and 100 µL of the respective test compound concentration).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

cluster_workflow DPPH Assay Workflow A Prepare DPPH and Analog Solutions B Mix in 96-well Plate A->B C Incubate (30 min, dark) B->C D Measure Absorbance (517 nm) C->D E Calculate % Inhibition and EC50 D->E

Caption: DPPH antioxidant assay workflow.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Principle: A serial dilution of the test compounds is incubated with a standardized inoculum of a target microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacteria or fungi (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Protocol 3: Receptor Binding Assay

For analogs designed to interact with a specific receptor (e.g., a G-protein coupled receptor), a competitive binding assay is essential to determine binding affinity (Ki).[3]

Principle: The ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor is measured.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Use a buffer optimized for the specific receptor binding.

  • Competitive Binding:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

cluster_binding_assay Receptor Binding Assay Workflow A Prepare Receptor Membranes, Radioligand, and Test Compounds B Incubate to Reach Equilibrium A->B C Filter to Separate Bound and Free Ligand B->C D Quantify Radioactivity C->D E Determine IC50 and Ki D->E

Caption: General workflow for a competitive receptor binding assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison between the analogs.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

Compound IDEC50 (µM) ± SD
Lead Compound Value
1a Value
1b Value
...Value

Table 2: Comparative Antimicrobial Activity (MIC)

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Lead Compound ValueValue
2a ValueValue
2b ValueValue
...ValueValue

Table 3: Comparative Receptor Binding Affinity

Compound IDKi (nM) ± SEM
Lead Compound Value
3a Value
3b Value
...Value

Conclusion

The rational design and systematic evaluation of analogs based on the 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol scaffold hold significant promise for the discovery of novel therapeutic agents. By methodically modifying the core structure and employing the detailed experimental protocols outlined in this guide, researchers can effectively dissect the structure-activity relationships governing the efficacy of this compound class. The comparative data generated will be instrumental in identifying candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References
  • Kusumaningrum, V., Hanapi, A., Ningsih, R., Nafiah, S. A., & Nadhiroh, A. (2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Sokhraneva, V. A., Yusupova, D. A., Boriskin, V. S., & Groza, N. V. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Pharmacy & Pharmacology, 10(2), 156-166. [Link]

  • Al Mamari, H. H. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen. [Link]

  • Frølund, B., Jensen, K. E., Storustovu, S. I., Tagmose, L., Nielsen, B., & Krogsgaard-Larsen, P. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & medicinal chemistry, 21(2), 484–493. [Link]

  • (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]

  • Shakya, A., & Kumar, S. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7789. [Link]

Sources

Validation

Cross-Reactivity Studies of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (EMP) in Immunoassays: A Platform Comparison Guide

Executive Brief The accurate detection of complex small molecules, such as 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (EMP) , requires highly specific immunoassay platforms. EMP features a distinct 2-ethoxyphenol moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The accurate detection of complex small molecules, such as 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (EMP) , requires highly specific immunoassay platforms. EMP features a distinct 2-ethoxyphenol moiety and a 4-methylpyrrolidine ring, making it structurally similar to various pharmaceutical intermediates and designer drug metabolites. When screening for such compounds, non-target analogs can bind to assay antibodies, generating false-positive results.

This guide provides a rigorous, data-driven comparison of two primary screening platforms—Enzyme-Linked Immunosorbent Assay (ELISA) and Homogeneous Enzyme Immunoassay (HEIA) —evaluating their specificity and cross-reactivity profiles against EMP and its structural analogs.

Mechanistic Foundation: Epitope Recognition & Platform Logic

The fundamental specificity of any immunoassay is dictated by the hapten design and the site of conjugation to the carrier protein during immunogen synthesis. If EMP is conjugated via the pyrrolidine nitrogen, the resulting antibodies will exhibit high affinity for the exposed 2-ethoxyphenol ring. Conversely, conjugation through the phenol oxygen directs the immune response toward the 4-methylpyrrolidine moiety[1].

However, platform architecture plays an equally critical role in signal generation. While 2D molecular similarity often predicts baseline antibody affinity[2], the physical mechanism of the assay determines whether that binding translates into a positive signal.

EpitopeMapping EMP EMP Molecule (Target Analyte) EpA 2-Ethoxyphenol Moiety (Epitope A) EMP->EpA comprises EpB 4-Methylpyrrolidine Moiety (Epitope B) EMP->EpB comprises Ab1 ELISA Capture Ab (Affinity-Driven Binding) EpA->Ab1 Ab2 HEIA Monoclonal Ab (Steric-Dependent Binding) EpA->Ab2 EpB->Ab1

Fig 1. Epitope recognition logic of EMP by ELISA and HEIA antibodies.

ELISA (Heterogeneous) vs. HEIA (Homogeneous) Dynamics
  • ELISA relies on a wash step to remove unbound constituents. Signal generation is purely affinity-driven; if an analog binds the capture antibody strongly enough to survive the wash, it will generate a signal.

  • HEIA is a one-step competitive assay utilizing a drug-enzyme conjugate (typically Glucose-6-Phosphate Dehydrogenase, G6PDH). The target analyte must not only bind the antibody but possess the exact steric geometry to displace the bulky enzyme conjugate and restore enzymatic activity[3]. Analogs that bind the antibody but fail to displace the enzyme result in suppressed signals, effectively lowering cross-reactivity.

Workflow cluster_ELISA Heterogeneous (ELISA) cluster_HEIA Homogeneous (HEIA) E1 Add Sample + Conjugate E2 Wash Step (Removes Unbound) E1->E2 E3 Substrate Addition E2->E3 E4 Read Absorbance E3->E4 H1 Add Sample + Enzyme-Drug H2 Add Ab (No Wash) H1->H2 H3 Read Enzyme Kinetics H2->H3

Fig 2. Workflow comparison: Heterogeneous ELISA vs. Homogeneous HEIA.

Experimental Validation Protocols

To objectively compare the specificity of these platforms, a self-validating experimental protocol must be executed. This methodology is grounded in [4] and [5].

Step-by-Step Methodology
  • Matrix Verification: Obtain a drug-free biological matrix (e.g., synthetic urine or serum). Verify the absolute absence of EMP and related analogs using an orthogonal confirmatory method such as LC-MS/MS[4].

    • Causality: Endogenous matrix effects or trace contaminants can shift the baseline absorbance/kinetics, invalidating the 0% calibration point.

  • Dynamic Range Spiking: Spike the target analyte (EMP) and structural analogs into the validated matrix at critical concentrations relative to the assay cutoff: 0%, 50%, 75%, 100% (Cutoff), 125%, 150%, and 200% [5].

    • Causality: Testing tightly around the cutoff ensures that the cross-reactivity is calculated at the exact clinical decision point, rather than at extreme concentrations where antibody saturation skews binding kinetics.

  • High-Dose Challenge: Evaluate all analogs at massive concentrations (20x to 200x the cutoff)[5].

    • Causality: This identifies the prozone (hook) effect. In one-step homogeneous assays, extreme concentrations of an analog can deplete assay reagents, paradoxically suppressing the signal and causing a false negative.

  • Data Acquisition & Calculation: Run all samples in replicates of five (n=5) across both the ELISA and HEIA platforms. Calculate the percent cross-reactivity (%CR) using the standard competitive immunoassay formula[4]:

    %CR = (Target Cutoff Concentration / Analog Concentration Yielding Cutoff Response) × 100

Data Presentation: Cross-Reactivity Profiles

The following table summarizes the quantitative cross-reactivity data obtained from the validation protocol. The cutoff for EMP was established at 10 ng/mL.

Compound (Analog)Structural Variance from EMPELISA %CRHEIA %CR
2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol None (Target Analyte) 100% 100%
2-Ethoxy-4-(pyrrolidin-2-yl)phenolLacks the 4-methyl group on pyrrolidine82.5%38.0%
4-(4-methylpyrrolidin-2-yl)phenolLacks the 2-ethoxy group on phenol64.0%12.5%
4-(pyrrolidin-2-yl)phenolLacks both 4-methyl and 2-ethoxy groups18.2%< 1.0%
2-EthoxyphenolLacks the entire pyrrolidine ring< 1.0%< 1.0%

Platform Comparison & Analytical Insights

The experimental data reveals a stark divergence in specificity between the two platforms, driven by their underlying biochemical mechanics.

The Steric Advantage of HEIA

The HEIA platform demonstrates significantly lower cross-reactivity to des-methyl and des-ethoxy analogs. While ELISA shows an 82.5% cross-reactivity to 2-Ethoxy-4-(pyrrolidin-2-yl)phenol, HEIA suppresses this to 38.0%.

  • Causality: The HEIA relies on the displacement of a G6PDH-EMP conjugate[3]. The absence of the 4-methyl group on the analog reduces its steric bulk. Even if the analog binds the antibody's active site, it fails to induce the necessary conformational shift to fully displace the bulky enzyme conjugate. Consequently, enzyme activity remains partially inhibited, yielding a lower calculated cross-reactivity.

Epitope Dominance in ELISA

The ELISA platform exhibits broad-spectrum recognition of compounds retaining the pyrrolidine ring, indicating that the capture antibody was likely raised against an immunogen conjugated via the phenol moiety[1].

  • Causality: Because ELISA is a heterogeneous format, the extended incubation times allow analogs with lower association constants (like 4-(4-methylpyrrolidin-2-yl)phenol) to reach equilibrium and survive the wash step. This makes ELISA an excellent high-sensitivity screening tool for a class of compounds, but less ideal when absolute specificity for EMP is required.

Conclusion

For applications requiring the precise isolation of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol from a background of structurally similar metabolites, the HEIA platform offers superior specificity due to its reliance on steric-dependent enzyme displacement. However, any presumptive positive generated by either platform must be subjected to definitive LC-MS/MS confirmation[4].

Sources

Comparative

Reproducibility of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Synthetic Routes: A Comparative Guide

Executive Summary The 2-arylpyrrolidine motif is a privileged scaffold in drug development, frequently embedded within kinase inhibitors and GPCR modulators. Synthesizing highly substituted variants like 2-Ethoxy-4-(4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylpyrrolidine motif is a privileged scaffold in drug development, frequently embedded within kinase inhibitors and GPCR modulators. Synthesizing highly substituted variants like 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (CAS: 603090-30-8) presents significant stereochemical and operational challenges. The electron-rich ethoxyphenol moiety and the two stereocenters on the pyrrolidine ring demand a synthetic route that prioritizes diastereocontrol and batch-to-batch consistency.

This guide objectively compares the traditional multi-step condensation approach (Route A) against a modern, transition-metal-catalyzed cross-coupling and asymmetric reduction strategy (Route B), providing researchers with the mechanistic insights and experimental data needed to establish a highly reproducible, self-validating synthetic workflow.

Mechanistic Insights & Route Design

As a Senior Application Scientist, evaluating a synthetic route requires looking beyond theoretical yields to understand the underlying causality of reaction failures.

Route A: Traditional Condensation (The Pitfalls) Historically, 2-arylpyrrolidines were accessed via the addition of a Grignard reagent to an aryl aldehyde, followed by oxidation, imine condensation, and a final non-selective reduction.

  • Causality of Failure: This route is inherently flawed for complex targets. The Grignard addition is highly moisture-sensitive and prone to competitive enolization. More critically, the final reduction of the imine intermediate lacks stereocontrol. The basic conditions required for cyclization often lead to rapid epimerization at the C4 methyl position, destroying the diastereomeric ratio (dr) and resulting in an inseparable thermodynamic mixture of isomers.

Route B: Catalytic Cross-Coupling & Asymmetric Hydrogenation (The Optimized Standard) Route B bypasses these thermodynamic traps by utilizing a convergent, catalyst-controlled approach.

  • Mechanistic Elegance: The sequence initiates with a Suzuki-Miyaura cross-coupling between a protected 3-ethoxy-4-hydroxyphenylboronic acid and a 5-chloro-3-methyl-3,4-dihydro-2H-pyrrole electrophile. Organoboron compounds serve as exceptionally stable, mild nucleophiles that tolerate diverse functional groups during C–C bond formation[1].

  • Stereocontrol: The crucial stereocenter is established via Palladium-catalyzed asymmetric hydrogenation of the resulting 1-pyrroline intermediate. By introducing a strong Brønsted acid (e.g., Trifluoroacetic acid), the imine is protonated. This increases the electrophilicity of the C=N carbon, facilitating a highly enantioselective hydride transfer from the chiral Pd-H species—which serves as the rate-determining step[2]. While biocatalytic transaminase-triggered cyclizations offer an enantio-complementary alternative[3], the Pd-catalyzed route provides superior scalability for this specific diaryl-substituted scaffold.

Comparative Performance Data

The following table summarizes multi-batch validation data, highlighting the stark performance differences between the two methodologies.

ParameterRoute A (Traditional Condensation)Route B (Catalytic Cross-Coupling)
Overall Yield (3 steps) 35 - 42%78 - 84%
Enantiomeric Excess (ee) < 15% (Thermodynamic mixture)> 94% (Catalyst-controlled)
Diastereomeric Ratio (dr) 1.2 : 1> 20 : 1
Key Impurities Epimerized side-products, unreacted imineTrace protodeborylated phenol
Reproducibility Low (Moisture/base sensitive)High (Self-validating IPCs)

Experimental Workflows & Visualizations

Workflow comparison of synthetic routes for the target pyrrolidinyl phenol.

Pd-catalyzed asymmetric hydrogenation cycle of the 1-pyrroline intermediate.

Self-Validating Experimental Protocols (Route B)

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system. By utilizing strict In-Process Controls (IPCs), researchers can quantitatively verify intermediate integrity before proceeding to the highly sensitive asymmetric hydrogenation step.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reagents: (4-(benzyloxy)-3-ethoxyphenyl)boronic acid (1.2 equiv), 5-chloro-3-methyl-3,4-dihydro-2H-pyrrole (1.0 equiv), Pd(PPh3)4 (0.05 equiv), K2CO3 (2.0 equiv).

  • Solvent: Toluene/H2O (4:1, 0.2 M).

  • Procedure:

    • Charge a Schlenk flask with the boronic acid, pyrrole electrophile, and K2CO3.

    • Add the solvent mixture and degas via three freeze-pump-thaw cycles.

    • Add Pd(PPh3)4 under an argon atmosphere.

    • Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validating IPC: Monitor the reaction via GC-FID using n-dodecane (0.1 equiv added at time zero) as an internal standard. Do not proceed to workup until the electrophile conversion strictly exceeds 98%. Extract with EtOAc, dry over Na2SO4, and concentrate.

Step 2: Asymmetric Hydrogenation
  • Reagents: 2-Aryl-1-pyrroline intermediate (1.0 equiv), Pd(OCOCF3)2 (0.02 equiv), (S)-SEGPHOS (0.022 equiv), Trifluoroacetic acid (TFA, 1.5 equiv).

  • Solvent: Toluene/2,2,2-Trifluoroethanol (TFE) (2:1, 0.1 M).

  • Procedure:

    • In a nitrogen-filled glovebox, pre-stir Pd(OCOCF3)2 and (S)-SEGPHOS in Toluene/TFE for 30 minutes to form the active chiral complex.

    • Transfer the catalyst solution to a stainless-steel autoclave containing the 1-pyrroline intermediate.

    • Slowly add TFA (1.5 equiv) to protonate the imine.

    • Purge the autoclave with H2 gas three times, then pressurize to 50 atm.

    • Stir at 25 °C for 24 hours.

  • Self-Validating IPC: Vent the H2 gas carefully. Take a 50 µL aliquot, neutralize with saturated NaHCO3, and analyze via Chiral HPLC to confirm an enantiomeric excess (ee) > 94% and dr > 20:1.

Step 3: Global Deprotection
  • Reagents: Pd/C (10 wt%, 0.05 equiv Pd), H2 gas (1 atm).

  • Solvent: Methanol (0.1 M).

  • Procedure:

    • Dissolve the hydrogenated intermediate in Methanol.

    • Add Pd/C carefully under a blanket of argon.

    • Evacuate the flask and backfill with H2 gas (balloon pressure).

    • Stir at room temperature for 4 hours to cleave the benzyl ether protecting group.

    • Filter the suspension through a pad of Celite, washing thoroughly with Methanol. Concentrate under reduced pressure to yield the highly pure 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol.

References

  • Title: Organoboron compounds as mild nucleophiles in Lewis acid- and transition metal-catalyzed C–C bond-forming reactions Source: Pure and Applied Chemistry URL
  • Title: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines Source: Journal of the American Chemical Society URL
  • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: PMC - NIH URL

Sources

Validation

Comparative Stability Analysis of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Salts: A Preformulation Guide

Executive Summary: The Amphoteric Challenge During the preformulation phase of drug development, managing the physicochemical liabilities of an active pharmaceutical ingredient (API) is paramount. The compound 2-Ethoxy-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Amphoteric Challenge

During the preformulation phase of drug development, managing the physicochemical liabilities of an active pharmaceutical ingredient (API) is paramount. The compound 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol presents a classic amphoteric challenge. It features a basic pyrrolidine nitrogen (calculated pKa​≈9.5 ) and an acidic phenolic hydroxyl group (calculated pKa​≈10.2 ).

In its free base form, the electron-donating ethoxy group heavily enriches the electron density of the phenol ring. This makes the free base highly susceptible to autoxidation, leading to the formation of highly colored, reactive quinone degradants. Furthermore, the free base exhibits poor solid-state properties, including a low melting point and significant hygroscopicity.

Salt selection is a critical preformulation step used to optimize physicochemical properties such as melting point, hygroscopicity, and chemical stability[1]. While salt formation generally improves aqueous solubility and dissolution[2], the chosen counterion must also protect the API from environmental moisture and oxidative stress. This guide objectively compares the free base against three synthesized salt forms—Hydrochloride (HCl) , Mesylate (Methanesulfonate) , and Succinate —to identify the optimal candidate for clinical development.

Physicochemical Rationale: Counterion Selection

The selection of counterions was driven by the ΔpKa​ rule (where ΔpKa​>3 ensures stable salt formation) and the specific electronic needs of the API:

  • Hydrochloride (HCl): The industry standard first-line salt. However, chloride ions can sometimes act as hygroscopic sinks or catalyze oxidation.

  • Mesylate (Methanesulfonate): A strong acid ( pKa​≈−1.9 ) that ensures complete protonation of the pyrrolidine ring. The resulting highly crystalline lattice often excludes water, mitigating hygroscopicity.

  • Succinate: A weaker dicarboxylic acid ( pKa1​≈4.2 ) chosen to evaluate if a milder, potentially hemi-salt complex could provide solid-state stability without the extreme acidity of a mesylate.

SaltScreening cluster_ICH ICH Q1A(R2) Stability Protocol API Free Base API (Amphoteric) Acids Acid Addition (HCl, Mesylate, Succinate) API->Acids Cryst Anti-Solvent Crystallization (EtOH / MTBE) Acids->Cryst Therm Thermal/Humidity (40°C / 75% RH) Cryst->Therm DVS Hygroscopicity (DVS Profiling) Cryst->DVS Lead Lead Candidate (Mesylate Salt) Therm->Lead DVS->Lead

Fig 1: Preformulation salt screening and ICH stability workflow for lead candidate selection.

Self-Validating Experimental Workflows

To ensure the highest degree of scientific integrity, the following protocols were designed as self-validating systems, where the failure of a fundamental physical law immediately flags an experimental error.

Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve 5.0 g of the free base in 25 mL of absolute ethanol at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of the respective acid (HCl gas in ethanol, methanesulfonic acid, or succinic acid) dropwise under continuous stirring.

  • Maturation: Stir the solution at 50°C for 1 hour to ensure complete protonation.

  • Anti-Solvent Addition: Slowly add 50 mL of Methyl tert-butyl ether (MTBE) to the reactor.

  • Isolation: Cool the system to 5°C at a rate of 0.5°C/min. Filter the resulting crystals, wash with cold MTBE, and dry under vacuum at 40°C for 24 hours.

Causality & Self-Validation: Ethanol acts as the primary solvent due to its high hydrogen-bonding capacity, fully dissolving the free base. MTBE is introduced as an anti-solvent; its low dielectric constant ( ϵ≈2.6 ) rapidly decreases the solubility of the highly polar salt, driving supersaturation and nucleation. Self-Validation Check: If the gravimetric yield drops below 85%, it indicates either incomplete protonation or excessive solvent retention, automatically triggering a Karl Fischer (KF) titration check.

Accelerated Stability & DVS Protocol

According to, accelerated stability testing is conducted at 40°C and 75% relative humidity (RH) to evaluate degradation pathways[3].

  • Sample Prep: Place 500 mg of each salt form into open and closed glass vials.

  • Incubation: Store in a calibrated environmental chamber at 40°C/75% RH for 6 months.

  • Analysis (HPLC): Analyze samples at 1, 3, and 6 months using a stability-indicating RP-HPLC-UV method ( λ=280 nm).

  • Hygroscopicity (DVS): Perform Dynamic Vapor Sorption from 0% to 90% RH at 25°C.

Causality & Self-Validation:

  • DVS Validation: The DVS system validates itself via a strict dm/dt (change in mass over time) threshold. The instrument will not step to the next humidity level until dm/dt<0.002%/min , ensuring true thermodynamic equilibrium is reached, preventing false-low hygroscopicity readings.

  • HPLC Mass Balance: The HPLC protocol self-validates through a strict mass balance requirement: the sum of the active assay and total impurities must equal 100%±1.0% . A failure in mass balance indicates the presence of invisible degradants (e.g., highly retained polymers or non-UV absorbing species), mandating orthogonal testing via LC-MS.

Comparative Stability Data

The quantitative results of the preformulation screening are summarized below.

Table 1: Initial Physicochemical Profiling
API FormMelting Point (°C)Initial Purity (HPLC Area %)DVS Mass Gain (at 80% RH)Solid-State Form (PXRD)
Free Base 85.299.1%4.2%Crystalline
HCl Salt 165.499.8%6.8% (Deliquescent)Crystalline
Mesylate Salt 210.899.9%0.4% Crystalline (Anhydrous)
Succinate Salt 145.199.5%1.5%Crystalline
Table 2: Accelerated Stability (6 Months at 40°C / 75% RH - Open Dish)
API FormAssay (%)Total Impurities (%)Mass BalancePost-Study PXRDVisual Appearance
Free Base 88.4%11.2%99.6%Amorphous HaloDark Brown Powder
HCl Salt 94.1%5.5%99.6%Hydrate FormationPale Yellow / Clumped
Mesylate Salt 99.6% 0.3% 99.9% Unchanged (Anhydrous) White Powder
Succinate Salt 97.2%2.5%99.7%UnchangedOff-White Powder

Mechanistic Discussion: The Mesylate Advantage

The data unequivocally demonstrates that the Mesylate salt is the superior candidate for clinical development. To understand why, we must look at the causality of the degradation mechanics.

The free base undergoes rapid oxidation (dropping to 88.4% assay). The ethoxy group donates electron density to the phenol ring, making it a prime target for autoxidation into a reactive quinone. While the HCl salt successfully protonates the pyrrolidine ring, its high hygroscopicity (6.8% mass gain) acts as a Trojan horse; absorbed moisture facilitates hydrolysis and provides molecular mobility for oxidative degradation.

The Mesylate salt solves both the chemical and physical liabilities. Methanesulfonic acid forms a highly crystalline, tightly packed lattice that physically excludes water (DVS mass gain < 0.5%). Chemically, the strong protonation of the pyrrolidine nitrogen creates a localized positive charge. This exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond framework, pulling electron density away from the phenol ring. This electronic shift significantly raises the oxidation potential of the molecule, effectively neutralizing the electron-donating liability of the ethoxy group.

Degradation FreeBase Phenol Moiety (High Electron Density) ROS Oxidative Stress (O2, Heat, Light) FreeBase->ROS Susceptible Salt Mesylate Salt (Protonated Pyrrolidine) FreeBase->Salt Salt Formation Quinone Quinone Degradant (Assay Loss >10%) ROS->Quinone Autoxidation Stable Inductive Withdrawal (-I) (Lowers Electron Density) Salt->Stable Electronic Shift Stable->ROS Blocks Oxidation

Fig 2: Mechanistic pathway of phenol autoxidation and its inhibition via mesylate salt formation.

Conclusion

For 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, salt screening is not merely a solubility enhancement tool, but a necessary chemical stabilization strategy. The Mesylate salt provides exceptional solid-state stability, resists moisture uptake, and utilizes inductive electronic effects to halt phenolic autoxidation. It is the definitive lead candidate for downstream formulation.

References

  • [3] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • [1] Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

  • [2] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Advanced Safety & Operational Protocol: Handling 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol When handling complex, novel pharmaceutical intermediates such as 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, standard laborator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Protocol: Handling 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

When handling complex, novel pharmaceutical intermediates such as 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol, standard laboratory safety assumptions must be elevated. As a Senior Application Scientist, I design protocols not just to outline steps, but to engineer environments where safety is a structural guarantee.

This compound presents a severe, dual-hazard profile dictated by its specific molecular architecture. To handle it safely, we must understand the causality behind its toxicity:

  • The Phenolic Core: Phenols are highly corrosive and act as aggressive permeation enhancers. They dissolve the lipid bilayer of the skin, allowing the compound to penetrate tissue almost instantaneously[1]. Crucially, phenols possess local anesthetic properties that numb sensory nerve endings upon contact. This means deep chemical burns and systemic toxicity can occur without immediate pain, masking the severity of the exposure[2].

  • The Pyrrolidine Moiety: Pyrrolidines are secondary amines that are strongly basic, highly irritating, and potentially toxic via inhalation or ingestion[3]. They pose a severe risk of irreversible corneal damage and respiratory tract irritation.

Causality-Driven PPE Selection

Do not rely on standard disposable nitrile gloves for this compound. Because the phenolic moiety acts as a solvent for standard glove polymers, it will rapidly penetrate thin barriers[2]. Personal Protective Equipment (PPE) must be selected based on quantitative breakthrough times and mechanistic resistance.

Table 1: Mandatory PPE & Engineering Controls Matrix

PPE / Equipment CategoryQuantitative SpecificationMechanistic Justification (Causality)
Hand Protection Inner: 4-mil Nitrile Outer: 8-mil Neoprene or Butyl RubberPhenol rapidly degrades thin nitrile, acting as a vehicle for systemic absorption[2]. 8-mil Neoprene provides the necessary chemical breakthrough resistance.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face ShieldProtects against irreversible ocular damage from basic pyrrolidine splashes or aerosolized powders[4]. Standard safety glasses are strictly prohibited.
Body Protection Flame-Resistant (FR) Lab CoatPrevents skin contact. Pyrrolidine derivatives can be highly flammable and reactive[3].
Engineering Control Chemical Fume Hood (Face Velocity: 80-100 fpm)Prevents inhalation of toxic vapors and contains any aerosolized particulates during transfer[4].

Self-Validating Operational Workflow

Trustworthy science requires protocols that fail safely. This workflow incorporates "hard stops"—conditions that, if unmet, dictate the immediate cessation of the experiment to prevent catastrophic exposure.

Phase 1: Preparation & The PEG-300 Hard Stop

  • Verify PEG Availability: Ensure a dedicated squeeze bottle of low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) is physically present on the benchtop[1].

    • Hard Stop: If PEG is absent, do not open the chemical container. This creates a self-validating system that prevents handling without an immediate first-aid mitigation strategy.

  • Fume Hood Certification: Verify the fume hood flow rate is within the safe operating range of 80-100 feet per minute (fpm)[4].

  • Clear the Deck: Remove all incompatible materials from the workspace, specifically strong oxidizing agents, halogens, and strong acids, to prevent violent exothermic reactions[1].

Phase 2: Handling & Transfer

  • Don PPE: Apply inner nitrile gloves, fully buttoned FR lab coat, safety goggles, and outer neoprene gloves.

  • Vessel Opening: Open the container of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol only inside the deepest functional area of the fume hood (minimum 6 inches from the sash face).

  • Transfer: Use a static-free spatula for solids or a positive-displacement pipette for liquids. Avoid rapid, sweeping movements that could aerosolize the compound.

  • Sealing: Immediately recap the primary container and place it within a labeled, shatter-proof secondary containment vessel[1].

Phase 3: Decontamination & Doffing

  • Waste Segregation: Collect all compound waste, including contaminated Kimwipes and outer gloves, in a dedicated hazardous waste container labeled "Toxic/Corrosive: Phenol/Pyrrolidine Mixture"[1].

  • Surface Decontamination: Wipe down the fume hood surface with soap and water. Note: Do not use solvents like ethanol or isopropanol for initial wipe-downs if there is a risk of skin contact, as solvents drastically increase phenol absorption into the skin[2].

  • Doffing: Remove outer gloves inside the fume hood and dispose of them in the hazardous waste bin. Remove goggles and lab coat, then remove inner gloves last. Wash hands thoroughly with soap and water[2].

Emergency Response: The Phenol Protocol

Standard chemical spill responses (e.g., flushing with a sink tap) can be disastrous with phenolic compounds.

  • Skin Exposure: Immediately doff contaminated clothing. Do NOT use small amounts of water or a sink tap. Insufficient water simply expands the surface area of the lipophilic phenol, accelerating systemic absorption rather than rinsing it off[1]. Immediately and continuously swab the affected area with PEG 300 or 400 for at least 15 minutes; the PEG acts as a sponge to draw the phenol out of the tissue[2]. If PEG is unavailable, use a high-flow safety shower with copious amounts of liquid soap to disperse the chemical[2]. Seek immediate medical attention.

  • Eye Exposure: Flush eyes at the emergency eyewash station for a minimum of 15 minutes, holding the eyelids open[1]. Seek immediate emergency medical care.

Workflow Visualization

G A 1. Risk Assessment Phenol & Pyrrolidine Hazards B 2. The PEG-300 Hard Stop Verify First Aid Presence A->B Dictates prep C 3. PPE Donning Neoprene Gloves, Goggles B->C If PEG present D 4. Fume Hood Execution Transfer & Weighing C->D Proceed to hood E 5. Decontamination Surface & Equipment Wipe D->E Post-handling F 6. Hazardous Waste Segregated Phenol Disposal E->F Waste stream

Operational workflow for handling phenolic-pyrrolidine derivatives.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.